4-(Benzyloxy)benzene-1-sulfinicacid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxybenzenesulfinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c14-17(15)13-8-6-12(7-9-13)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKJNJDFYSQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Overview of 4-(Benzyloxy)benzene-1-sulfinic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the key molecular properties of 4-(Benzyloxy)benzene-1-sulfinic acid, a compound of interest in organic synthesis and medicinal chemistry.
Molecular Identity and Weight
4-(Benzyloxy)benzene-1-sulfinic acid is an organic compound featuring a benzene ring substituted with a benzyloxy group and a sulfinic acid group.
| Property | Value |
| IUPAC Name | 4-(benzyloxy)benzenesulfinic acid |
| CAS Number | 740053-31-0 |
| Molecular Formula | C₁₃H₁₂O₃S |
| Molecular Weight | 248.3 g/mol |
| Physical Form | Powder |
The structural and molecular details are fundamental for its application in experimental settings, particularly in designing synthetic routes and in the quantitative analysis of reaction yields.
Logical Structure of 4-(Benzyloxy)benzene-1-sulfinic acid
The following diagram illustrates the constituent functional groups that form the molecule. Understanding this structure is crucial for predicting its reactivity and interactions.
Caption: Key functional groups of the molecule.
Experimental Workflow: Molecular Weight Determination
The molecular weight of a compound like 4-(Benzyloxy)benzene-1-sulfinic acid is typically confirmed using mass spectrometry. The general workflow for such an analysis is outlined below. This process ensures the identity and purity of the synthesized or procured compound before its use in further research and development.
Caption: General workflow for mass spectrometry.
An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)benzene-1-sulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 4-(benzyloxy)benzene-1-sulfinic acid, a valuable intermediate in organic synthesis and drug discovery. The document details two principal synthetic pathways, complete with step-by-step experimental protocols. All quantitative data is summarized in structured tables for ease of comparison, and a logical workflow diagram is provided to illustrate the synthesis processes.
Core Synthesis Routes
Two primary and viable routes for the synthesis of 4-(benzyloxy)benzene-1-sulfinic acid have been identified and are detailed below.
Route 1: Reduction of 4-(Benzyloxy)benzenesulfonyl Chloride
This is the most direct and commonly employed method. It involves the initial preparation of 4-(benzyloxy)benzenesulfonyl chloride from benzyl phenyl ether, followed by its reduction to the target sulfinic acid.
Route 2: Benzylation of 4-Hydroxybenzenesulfinic Acid
This alternative route starts with the commercially available 4-hydroxybenzenesulfinic acid or its sodium salt, which is then subjected to a Williamson ether synthesis to introduce the benzyl group.
Experimental Protocols
Route 1: From Benzyl Phenyl Ether
Step 1a: Synthesis of 4-(Benzyloxy)benzenesulfonyl Chloride
This procedure is adapted from the chlorosulfonation of analogous aromatic ethers.
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl, place benzyl phenyl ether (1 equivalent) dissolved in a suitable inert solvent such as dichloromethane.
-
Cool the flask to -5 to 0 °C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (1.5 to 3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-(benzyloxy)benzenesulfonyl chloride, which can be used in the next step without further purification or can be purified by recrystallization.
Step 1b: Synthesis of Sodium 4-(Benzyloxy)benzenesulfinate
This protocol is based on established procedures for the reduction of arylsulfonyl chlorides.
Protocol:
-
Prepare a solution of sodium sulfite (2 equivalents) and sodium bicarbonate (2 equivalents) in water in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Heat the solution to approximately 80 °C.
-
Add the crude 4-(benzyloxy)benzenesulfonyl chloride (1 equivalent) from the previous step portion-wise to the hot solution with vigorous stirring.
-
Maintain the reaction mixture at 80 °C for 4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. The aqueous solution can be concentrated under reduced pressure to induce precipitation of the sodium sulfinate salt.
-
The crude sodium 4-(benzyloxy)benzenesulfinate can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol/water.
Step 1c: (Optional) Acidification to 4-(Benzyloxy)benzene-1-sulfinic Acid
-
Dissolve the purified sodium 4-(benzyloxy)benzenesulfinate in a minimum amount of water.
-
Cool the solution in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) dropwise with stirring until the solution becomes acidic (pH ~2-3).
-
The 4-(benzyloxy)benzene-1-sulfinic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Route 2: From Sodium 4-Hydroxybenzenesulfinate
Protocol:
-
In a round-bottom flask, dissolve sodium 4-hydroxybenzenesulfinate (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (1.5 equivalents), to the solution.
-
Add benzyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the crude 4-(benzyloxy)benzene-1-sulfinic acid by filtration.
-
The product can be purified by recrystallization from a suitable solvent.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| Benzyl Phenyl Ether | C₁₃H₁₂O | 184.23 | Colorless liquid | 39 |
| 4-(Benzyloxy)benzenesulfonyl Chloride | C₁₃H₁₁ClO₃S | 282.74 | Solid | Not reported |
| Sodium 4-Hydroxybenzenesulfinate | C₆H₅NaO₃S | 196.16 | White powder | >300 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | Colorless liquid | -39 |
| 4-(Benzyloxy)benzene-1-sulfinic Acid | C₁₃H₁₂O₃S | 248.30 | Powder | Not reported |
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| Route 1 | Benzyl Phenyl Ether | Chlorosulfonic acid, Sodium sulfite | 60-80 (overall) | >95 |
| Route 2 | Sodium 4-Hydroxybenzenesulfinate | Benzyl chloride, Potassium carbonate | 50-70 | >95 |
Note: Yields and purity are estimated based on analogous reactions and may vary depending on specific experimental conditions.
Mandatory Visualization
Caption: Synthesis routes for 4-(benzyloxy)benzene-1-sulfinic acid.
An In-depth Technical Guide to 4-(Benzyloxy)benzene-1-sulfinic Acid: Chemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)benzene-1-sulfinic acid is an organic compound of interest in medicinal chemistry and materials science due to the presence of the biologically relevant benzyloxy moiety and the versatile sulfinic acid functional group. This technical guide provides a comprehensive overview of the known chemical properties of 4-(Benzyloxy)benzene-1-sulfinic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document also presents general methodologies for the synthesis, purification, and characterization of structurally related aryl sulfinic acids. The intent is to equip researchers with the foundational knowledge and potential experimental pathways to work with this and similar molecules.
Chemical Properties
Structural and Basic Information
| Property | Value | Source |
| IUPAC Name | 4-(Benzyloxy)benzenesulfinic acid | |
| CAS Number | 740053-31-0 | |
| Molecular Formula | C₁₃H₁₂O₃S | |
| Molecular Weight | 248.3 g/mol | |
| InChI Code | 1S/C13H12O3S/c14-17(15)13-8-6-12(7-9-13)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15) | |
| InChI Key | VJLKJNJDFYSQNT-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)O | |
| Physical Form | Powder |
Predicted and General Physical Properties
Quantitative experimental data for properties such as melting point, boiling point, and solubility of 4-(Benzyloxy)benzene-1-sulfinic acid are not available. For context, the related, unsubstituted benzenesulfinic acid has a melting point of 83-84 °C. The presence of the larger benzyloxy group in 4-(benzyloxy)benzene-1-sulfinic acid would be expected to result in a higher melting point.
Solubility information is also not specified. Generally, sulfinic acids exhibit some solubility in water and are often soluble in organic solvents. The sodium salt of benzenesulfinic acid is soluble in water.
Experimental Protocols
Specific, validated experimental protocols for the synthesis, purification, and analysis of 4-(Benzyloxy)benzene-1-sulfinic acid are not detailed in the available literature. However, general methods for the synthesis of aryl sulfinic acids can be adapted.
General Synthesis of Aryl Sulfinic Acids
A common method for the preparation of aryl sulfinic acids is the reduction of the corresponding arylsulfonyl chloride.
Reaction:
ArSO₂Cl + 2e⁻ + H⁺ → ArSO₂H + HCl
Example Protocol for a Related Compound (p-Acetaminobenzenesulfinic acid):
This protocol describes the reduction of p-acetaminobenzenesulfonyl chloride using sodium sulfite. A similar approach could be investigated for 4-(benzyloxy)benzenesulfonyl chloride.
-
The crude p-acetaminobenzenesulfonyl chloride (0.5 mole) is shaken for two hours with a solution of crystallized sodium sulfite (1 mole) in 500 cc of water.
-
The reaction mixture is maintained at a slightly alkaline pH by the periodic addition of a 50% sodium hydroxide solution.
-
After the two-hour reaction period, the mixture is filtered.
-
The filtrate is then acidified with 60% sulfuric acid.
-
Upon slow addition of the acid, the sulfinic acid precipitates as fine crystals.
-
The product is collected by filtration and dried. The reported melting point for the dried product is 155 °C with decomposition.[1]
A generalized workflow for the synthesis and characterization of an aryl sulfinic acid is presented in the following diagram.
Caption: Generalized workflow for the synthesis and characterization of an aryl sulfinic acid.
Purification
A general method for the purification of a related sulfinic acid, the sodium salt of benzenesulfinic acid, involves the following steps:
-
Dissolve the compound in a minimum volume of oxygen-free water (prepared by bubbling nitrogen through for 2 hours).
-
Add oxygen-free ethanol (prepared similarly to the water).
-
Allow the solution to stand at 4°C overnight under a nitrogen atmosphere.
-
Filter the resulting crystals.
-
Wash the crystals with ethanol, followed by diethyl ether.
-
Dry the purified product in vacuo.
It is noted that the sodium salt is relatively stable to air oxidation but is best stored under nitrogen in the dark.
Spectral Data
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-(Benzyloxy)benzene-1-sulfinic acid are not available in the searched literature. For reference, spectral data for related compounds are discussed below.
NMR Spectroscopy
For a related compound, 4-benzyloxybenzoic acid , the following ¹H NMR signals are reported (400 MHz, DMSO-d₆): δ 12.7 (s, 1H, COOH), 7.93 (d, 2H), 7.47 (d, 2H), 7.41 (t, 2H), 7.36 (t, 1H), 7.11 (d, 2H), 5.19 (s, 2H, CH₂). It is expected that the ¹H NMR spectrum of 4-(benzyloxy)benzene-1-sulfinic acid would show similar signals for the benzyloxy moiety and the substituted benzene ring, with a characteristic signal for the sulfinic acid proton.
IR Spectroscopy
The IR spectrum of a related compound, benzenesulfonic acid , shows characteristic absorptions for the S=O and S-O stretching vibrations. For 4-benzyloxybenzoic acid , characteristic IR peaks would include those for the C=O stretch of the carboxylic acid, C-O stretches, and aromatic C-H stretches. It is anticipated that the IR spectrum of 4-(benzyloxy)benzene-1-sulfinic acid would display strong absorptions corresponding to the S=O stretching of the sulfinic acid group, in addition to peaks associated with the benzyloxy and benzene ring structures.
Mass Spectrometry
Mass spectrometry data for 4-(benzyloxy)benzene-1-sulfinic acid is not available. The molecular weight is 248.3 g/mol , and the exact mass would be a key feature in its mass spectrum. For the related benzenesulfonic acid , mass spectral data is available in the NIST WebBook.
Biological Activity and Signaling Pathways
There is no specific information in the available literature regarding the biological activity or associated signaling pathways of 4-(Benzyloxy)benzene-1-sulfinic acid.
However, the structurally related compound 4-(benzyloxy)benzene-1-sulfonamide is known to be an inhibitor of human recombinant carbonic anhydrase VII (CA-7). This suggests that the 4-(benzyloxy)phenylsulfonyl moiety may be a pharmacophore of interest for targeting this enzyme family.
Furthermore, benzenesulfonamide derivatives, in general, have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The exploration of 4-(benzyloxy)benzene-1-sulfinic acid in similar biological assays could be a potential area of future research.
The diagram below illustrates a hypothetical signaling pathway where a generic aryl sulfinic acid derivative could act as an enzyme inhibitor, leading to a downstream cellular response.
Caption: Hypothetical enzyme inhibition pathway for a benzenesulfinic acid derivative.
Conclusion
4-(Benzyloxy)benzene-1-sulfinic acid is a compound for which detailed chemical and biological data is largely absent from the public domain. This guide has consolidated the available information and provided context through data from structurally related molecules. The general protocols for synthesis and purification of aryl sulfinic acids offer a starting point for researchers interested in working with this compound. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties, which may unlock its potential in drug discovery and materials science.
References
4-(Benzyloxy)benzene-1-sulfinic acid physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties, a proposed experimental protocol for the synthesis, and a discussion of the potential biological relevance of 4-(Benzyloxy)benzene-1-sulfinic acid. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included to provide a comparative context.
Core Physical Properties
| Property | 4-(Benzyloxy)benzene-1-sulfinic acid | Benzenesulfinic Acid (analog) | 4-(Benzyloxy)phenol (precursor) | Benzenesulfinic acid sodium salt (related salt) |
| IUPAC Name | 4-(Benzyloxy)benzenesulfinic acid[1] | Benzenesulfinic acid | 4-(Benzyloxy)phenol | Sodium benzenesulfinate |
| Synonyms | - | Phenylsulfinic acid | Hydroquinone monobenzyl ether | - |
| CAS Number | 740053-31-0[1] | 618-41-7 | 103-16-2 | 873-55-2 |
| Molecular Formula | C₁₃H₁₂O₃S | C₆H₆O₂S | C₁₃H₁₂O₂ | C₆H₅NaO₂S |
| Molecular Weight | 248.3 g/mol [1] | 142.18 g/mol | 212.24 g/mol | 164.16 g/mol |
| Physical Form | Powder[1] | Colorless crystalline solid | Solid | White crystalline powder or crystals |
| Melting Point | Not available | 83-84 °C | 119-120 °C | >300 °C |
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility | Not available | Soluble in water | Not available | Soluble in water |
Proposed Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid is not available in peer-reviewed literature. However, a plausible and reliable method is the oxidation of the corresponding thiol, 4-(benzyloxy)thiophenol. The following protocol is adapted from general procedures for the synthesis of sulfinic acids.
Reaction Scheme:
Figure 1: Proposed synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid.
Materials:
-
4-(Benzyloxy)thiophenol
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(benzyloxy)thiophenol (1 equivalent) in glacial acetic acid (approximately 10 mL per gram of thiophenol).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold deionized water (approximately 50 mL per gram of starting thiol).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bisulfite (2 x 30 mL) to remove any unreacted peroxide, followed by a wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 4-(Benzyloxy)benzene-1-sulfinic acid.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 4-(Benzyloxy)benzene-1-sulfinic acid is not currently published. However, the structural motifs present in the molecule, namely the benzyloxy and the benzene-sulfinic acid groups, are found in compounds with known biological activities.
-
Carbonic Anhydrase Inhibition: The related compound, 4-(benzyloxy)benzene-1-sulfonamide, is a known inhibitor of human recombinant carbonic anhydrase 7 (CA-7). Sulfonamide and sulfinic acid groups can sometimes interact with similar enzymatic targets.
-
Enzyme Inhibition: Other benzene sulfonamide derivatives have been shown to exhibit a range of enzyme inhibitory activities, including against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase.
-
Keap1-Nrf2 Protein-Protein Interaction Inhibition: Compounds containing a benzyloxy group attached to a benzene scaffold have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction. This pathway is a critical regulator of cellular responses to oxidative stress.
Given the activity of these related compounds, it is plausible that 4-(Benzyloxy)benzene-1-sulfinic acid could be investigated as a modulator of enzymes or protein-protein interactions. A potential area of investigation could be its effect on the Keap1-Nrf2 signaling pathway.
Figure 2: A diagram illustrating the potential interaction of 4-(Benzyloxy)benzene-1-sulfinic acid with the Keap1-Nrf2 signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress or potential inhibition by the target compound could disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.
This guide provides the currently available information on 4-(Benzyloxy)benzene-1-sulfinic acid. Further experimental investigation is required to fully characterize its physical properties, optimize its synthesis, and elucidate its biological activities.
References
An In-depth Technical Guide on the Solubility of 4-(Benzyloxy)benzene-1-sulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of 4-(Benzyloxy)benzene-1-sulfinic acid. Due to a lack of specific quantitative solubility data for this compound in publicly accessible literature, this document also furnishes data on structurally related compounds to offer a comparative context. Furthermore, a detailed, standardized experimental protocol for determining aqueous solubility is presented to guide researchers in generating their own data.
Physicochemical Properties of 4-(Benzyloxy)benzene-1-sulfinic Acid
4-(Benzyloxy)benzene-1-sulfinic acid, with the CAS number 740053-31-0, is an organic compound that is noted to exist in powder form[1].
Molecular Structure:
| Property | Value |
| IUPAC Name | 4-(benzyloxy)benzenesulfinic acid |
| Molecular Formula | C₁₃H₁₂O₃S |
| Molecular Weight | 248.3 g/mol |
| Physical Form | Powder[1] |
| CAS Number | 740053-31-0 |
Solubility Profile: A Comparative Approach
Disclaimer: As of the latest literature review, specific quantitative solubility data for 4-(Benzyloxy)benzene-1-sulfinic acid in various solvents is not available. The data presented below is for structurally analogous compounds, namely benzenesulfinic acid and benzenesulfonic acid. This information is intended to provide a general understanding of the solubility characteristics of aromatic sulfinic and sulfonic acids but should not be considered as representative of 4-(Benzyloxy)benzene-1-sulfinic acid's actual solubility.
Table 1: Solubility Data for Structurally Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| Benzenesulfonic acid | Water | Soluble | 25 |
| Benzenesulfonic acid | Ethanol | Soluble | 25 |
| Benzenesulfonic acid | Benzene | Slightly Soluble | 25 |
| Benzenesulfonic acid | Diethyl ether | Insoluble | 25 |
| Benzenesulfinic acid sodium salt | Water | Soluble | Not Specified |
This data is compiled from publicly available chemical databases.
The presence of the bulky, nonpolar benzyloxy group in 4-(Benzyloxy)benzene-1-sulfinic acid is expected to decrease its solubility in polar solvents like water compared to the unsubstituted benzenesulfinic or benzenesulfonic acids. Conversely, its solubility in organic solvents may be enhanced.
Experimental Protocol for Equilibrium Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound, adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers. This method is suitable for generating reliable solubility data for 4-(Benzyloxy)benzene-1-sulfinic acid.
Objective: To determine the equilibrium solubility of a drug substance in aqueous media over a physiologically relevant pH range.
Materials and Equipment:
-
4-(Benzyloxy)benzene-1-sulfinic acid
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., with 0.45 µm filters)
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer for concentration analysis
-
Vials with screw caps
Procedure:
-
Preparation of Buffers: Prepare aqueous buffers at a minimum of three pH values within the range of 1.2 to 6.8.
-
Preliminary Assessment:
-
To estimate the required amount of substance and the time to reach equilibrium, a preliminary test is recommended.
-
Add an excess amount of the compound to a known volume of the buffer solution in a vial.
-
Shake the vials at a constant temperature (e.g., 37 ± 1 °C) and sample the supernatant at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
Analyze the concentration of the dissolved compound in the samples. Equilibrium is considered reached when consecutive measurements are consistent.
-
-
Pivotal Experiment:
-
Based on the preliminary assessment, weigh an excess amount of 4-(Benzyloxy)benzene-1-sulfinic acid and add it to a predetermined volume of each pH buffer in triplicate. The solid should be in excess to ensure saturation.
-
Secure the vials on an orbital shaker set to a constant speed and temperature (37 ± 1 °C).
-
Agitate the samples for the time determined in the preliminary assessment to be sufficient to reach equilibrium.
-
After the incubation period, visually inspect the samples to ensure an excess of undissolved solid remains.
-
-
Sample Collection and Preparation:
-
Collect an aliquot of the supernatant.
-
Immediately separate the dissolved compound from the undissolved solid by either centrifugation or filtration to prevent post-sampling precipitation.
-
Record the pH of the solution at the end of the experiment.
-
Dilute the clarified supernatant as necessary to be within the quantifiable range of the analytical method.
-
-
Quantification:
-
Determine the concentration of 4-(Benzyloxy)benzene-1-sulfinic acid in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Data Reporting:
-
Report the solubility at each pH as the mean of the triplicate determinations, along with the standard deviation. The results are typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
References
An In-depth Technical Guide to the Spectral Analysis of 4-(Benzyloxy)benzene-1-sulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics of 4-(benzyloxy)benzene-1-sulfinic acid, a compound of interest in synthetic chemistry and potentially in drug development. Due to the limited availability of direct experimental spectral data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar compounds, namely benzenesulfinic acid and p-toluenesulfinic acid. The methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are discussed, along with a detailed experimental protocol for the synthesis and purification of the title compound.
Predicted Spectral Data
The following tables summarize the predicted quantitative data for the spectral analysis of 4-(benzyloxy)benzene-1-sulfinic acid. These predictions are derived from the known spectral data of benzenesulfinic acid and p-toluenesulfinic acid and take into account the structural contribution of the benzyloxy group.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Notes |
| ~10.5 | Singlet (broad) | 1H | SO₂H | The acidic proton of the sulfinic acid group is expected to be a broad singlet and may be exchangeable with D₂O. |
| ~7.6 - 7.7 | Doublet | 2H | Ar-H (ortho to -SO₂H) | Aromatic protons ortho to the electron-withdrawing sulfinic acid group are expected to be downfield. |
| ~7.3 - 7.5 | Multiplet | 5H | Ar-H (benzyl) | Protons of the benzyl group phenyl ring. |
| ~7.0 - 7.1 | Doublet | 2H | Ar-H (ortho to -OCH₂Ph) | Aromatic protons ortho to the electron-donating benzyloxy group are expected to be upfield compared to those ortho to the sulfinic acid. |
| ~5.1 | Singlet | 2H | -OCH₂- | Methylene protons of the benzyl group. |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Predicted Notes |
| ~160 | Ar-C (para to -SO₂H) | The carbon attached to the benzyloxy group is expected to be significantly downfield. |
| ~145 | Ar-C (ipso to -SO₂H) | The carbon directly attached to the sulfinic acid group. |
| ~136 | Ar-C (ipso, benzyl) | The ipso-carbon of the benzyl group's phenyl ring. |
| ~128 - 129 | Ar-C (benzyl) | Carbons of the benzyl group phenyl ring. |
| ~128 | Ar-C (ortho to -SO₂H) | Aromatic carbons ortho to the sulfinic acid group. |
| ~115 | Ar-C (ortho to -OCH₂Ph) | Aromatic carbons ortho to the benzyloxy group, shifted upfield due to the electron-donating effect. |
| ~70 | -OCH₂- | Methylene carbon of the benzyl group. |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Notes |
| ~2900 | Medium | O-H stretch | Broad absorption characteristic of a hydrogen-bonded hydroxyl group in the sulfinic acid. |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch | Aromatic ring vibrations. |
| ~1250 | Strong | C-O stretch | Aryl ether C-O stretching. |
| ~1090 | Strong | S=O stretch | Asymmetric stretching vibration of the sulfinyl group.[1] |
| ~1015 | Strong | S=O stretch | Symmetric stretching vibration of the sulfinyl group.[1] |
| ~860 | Medium | S-O stretch | Stretching vibration of the S-OH bond.[1] |
| ~830 | Strong | C-H bend | Out-of-plane bending for a 1,4-disubstituted aromatic ring. |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Predicted Notes |
| 248 | [M]⁺ | Molecular ion peak. |
| 184 | [M - SO₂]⁺ | Loss of sulfur dioxide from the molecular ion. |
| 157 | [M - C₆H₅CH₂]⁺ | Loss of the benzyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
Experimental Protocols
A plausible synthetic route to 4-(benzyloxy)benzene-1-sulfinic acid involves the reduction of the corresponding sulfonyl chloride.
Synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid
This procedure is adapted from the general method for the reduction of arylsulfonyl chlorides.[2]
Materials:
-
4-(Benzyloxy)benzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(benzyloxy)benzenesulfonyl chloride in a minimal amount of ethanol.
-
In a separate beaker, prepare an aqueous solution of sodium sulfite and sodium bicarbonate. A typical molar ratio of sulfonyl chloride to sodium sulfite is 1:2.
-
Slowly add the aqueous solution of sodium sulfite and sodium bicarbonate to the ethanolic solution of the sulfonyl chloride with vigorous stirring.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 2 by the slow addition of dilute hydrochloric acid. This will precipitate the sulfinic acid.
-
Collect the crude 4-(benzyloxy)benzene-1-sulfinic acid by vacuum filtration and wash the solid with cold deionized water.
Purification
-
The crude sulfinic acid can be purified by recrystallization.[3] A suitable solvent system would be an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting material to the final characterized product.
Caption: Synthesis and Characterization Workflow.
Relationship between Structure and Spectral Features
The following diagram illustrates the key structural fragments of 4-(benzyloxy)benzene-1-sulfinic acid and their expected contributions to the spectral data.
Caption: Structure-Spectral Correlation Diagram.
References
- 1. actachemscand.org [actachemscand.org]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
An In-Depth Technical Guide on the Stability and Degradation of 4-(Benzyloxy)benzene-1-sulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)benzene-1-sulfinic acid is an organosulfur compound featuring a reactive sulfinic acid moiety and a benzyl ether linkage. Understanding its chemical stability and degradation pathways is critical for its potential applications in research and pharmaceutical development, ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the inherent stability characteristics of this molecule, proposes its likely degradation pathways based on the known chemistry of its functional groups, and outlines detailed experimental protocols for its synthesis and stability assessment in accordance with industry standards. While specific experimental stability data for this compound is not extensively available in public literature, this document consolidates established principles to provide a robust framework for its handling, storage, and analysis.
Chemical Profile and Inherent Reactivity
4-(Benzyloxy)benzene-1-sulfinic acid possesses two primary functional groups that dictate its stability: the sulfinic acid and the benzyl ether.
-
Sulfinic Acid Group (-SO₂H): This group is known for its moderate stability. Aromatic sulfinic acids are generally more stable than their aliphatic counterparts.[1] However, they are susceptible to two main degradation reactions:
-
Oxidation: The sulfur atom is in an intermediate oxidation state (+2) and is easily oxidized to the more stable sulfonic acid (+4).
-
Disproportionation: In the presence of acid or upon heating, sulfinic acids can disproportionate to yield the corresponding sulfonic acid and a thiosulfonate.[2]
-
-
Benzyl Ether Group (-O-CH₂-Ph): Benzyl ethers are commonly used as protecting groups in organic synthesis due to their relative stability. However, they are labile under specific conditions and can be cleaved by:
Proposed Degradation Pathways
Based on the reactivity of its constituent functional groups, several degradation pathways for 4-(Benzyloxy)benzene-1-sulfinic acid can be proposed. These pathways are crucial for identifying potential impurities and degradation products during stability studies.
-
Pathway I: Oxidation: The most probable degradation route involves the oxidation of the nucleophilic sulfur atom in the sulfinic acid group to form the chemically stable 4-(benzyloxy)benzene-1-sulfonic acid . This can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents.
-
Pathway II: Disproportionation: This self-redox reaction involves three molecules of the sulfinic acid, leading to the formation of 4-(benzyloxy)benzene-1-sulfonic acid and S-(4-(benzyloxy)phenyl) 4-(benzyloxy)benzene-1-thiosulfonate .
-
Pathway III: Ether Cleavage (Hydrolysis): Under acidic or, more harshly, basic conditions, the benzyl ether bond can hydrolyze. This would yield 4-hydroxybenzene-1-sulfinic acid and benzyl alcohol. The benzyl alcohol could be further oxidized to benzaldehyde or benzoic acid.
-
Pathway IV: Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[4] Photolytic stress may induce cleavage of the benzyl-oxygen bond or the carbon-sulfur bond via radical mechanisms, leading to a complex mixture of degradants.
Framework for Quantitative Stability Assessment
Formal stability testing should be conducted according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The following tables outline the recommended conditions for these studies.
Table 1: Recommended Storage Conditions for Formal Stability Studies (ICH Q1A(R2))
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Typical Conditions for Forced Degradation (Stress Testing) Studies
| Stress Type | Condition | Purpose |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C | To assess susceptibility to acid-catalyzed degradation, primarily ether cleavage.[5] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C | To assess susceptibility to base-catalyzed degradation.[5] |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | To evaluate the stability towards oxidative stress, targeting the sulfinic acid group. |
| Thermal | ≥ 20°C above accelerated temp (e.g., 60-80°C), Dry Heat | To identify thermally induced degradation products. |
| Photostability | ICH Q1B option (e.g., 1.2 million lux hours integrated visible light and 200 watt hours/m² integrated UV-A light) | To determine light sensitivity and potential photodegradation pathways. |
Experimental Protocols
Proposed Synthesis of 4-(Benzyloxy)benzene-1-sulfinic Acid
This protocol describes a plausible synthesis route starting from 4-benzyloxyaniline.
-
Diazotization:
-
Suspend 4-benzyloxyaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C.[6]
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
-
Sulfinylation:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated at 0°C.
-
Add copper(I) chloride (0.1 eq) to the SO₂ solution.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, keeping the temperature below 10°C.
-
Allow the reaction to stir and slowly warm to room temperature overnight. Gas evolution (N₂) will be observed.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a large volume of ice-water. The crude sulfinic acid should precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
To purify, the crude solid can be dissolved in a dilute sodium bicarbonate solution, filtered to remove insoluble impurities, and then re-precipitated by the careful addition of cold, dilute HCl.
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum over P₂O₅.
-
Protocol for a Forced Degradation Study
This protocol outlines a comprehensive approach to investigating the stability of 4-(benzyloxy)benzene-1-sulfinic acid under various stress conditions. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[5]
-
Materials and Equipment:
-
4-(Benzyloxy)benzene-1-sulfinic acid
-
HPLC grade solvents (Acetonitrile, Water, Methanol)
-
Reagents: HCl, NaOH, H₂O₂ (30%)
-
HPLC system with UV/PDA detector and ideally a Mass Spectrometer (MS)
-
Validated stability-indicating HPLC method (e.g., C18 column, gradient elution)
-
pH meter, calibrated oven, photostability chamber
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[5]
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
-
Application of Stress:
-
Acid Hydrolysis: Add an equal volume of 2 M HCl to a vial to achieve a final concentration of 1 M HCl. Store at 60°C.
-
Base Hydrolysis: Add an equal volume of 2 M NaOH to a vial to achieve a final concentration of 1 M NaOH. Store at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ to a vial to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 80°C. For solid-state thermal stress, place the neat powder in an open container at 80°C.
-
Photodegradation: Expose a vial of the stock solution and a thin layer of the solid powder to light conditions as specified in ICH Q1B. Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
-
Time Points and Analysis:
-
Withdraw aliquots from each stressed solution at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).
-
Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze all samples, including a non-stressed control, using the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the peak areas of any degradation products formed.
-
Use HPLC-MS to obtain mass-to-charge ratios for the degradation products to aid in their identification and confirm the proposed pathways.
-
Calculate the mass balance to ensure all major degradation products are accounted for.
-
Recommended Storage and Handling
Based on the general instability of sulfinic acids, the following precautions are recommended for the storage and handling of 4-(Benzyloxy)benzene-1-sulfinic acid:
-
Storage Temperature: Store at low temperatures (e.g., 2-8°C or -20°C) to minimize thermal degradation and disproportionation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Moisture: Keep containers tightly sealed and store in a desiccator to protect from moisture, which can facilitate hydrolysis and other degradation reactions.
Conclusion
4-(Benzyloxy)benzene-1-sulfinic acid is a molecule with inherent stability challenges primarily due to its reactive sulfinic acid group and a potentially labile benzyl ether linkage. The principal degradation pathways are likely to be oxidation to the corresponding sulfonic acid, disproportionation, and hydrolytic cleavage of the ether bond. A thorough understanding and characterization of these degradation pathways are essential for any application in research or drug development. By employing systematic forced degradation studies and validated stability-indicating analytical methods, a comprehensive stability profile can be established, ensuring the quality, safety, and reliability of this compound.
References
- 1. Sulfinic acid synthesis by sulfinylation [organic-chemistry.org]
- 2. biomedres.us [biomedres.us]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
The Obscure Genesis of a Niche Reagent: A Technical History of 4-(Benzyloxy)benzene-1-sulfinic Acid
For decades, the precise origins of 4-(benzyloxy)benzene-1-sulfinic acid, a niche yet valuable reagent in organic synthesis, have remained largely unchronicled in readily accessible scientific literature. While a specific, citable discovery paper detailing its first synthesis and characterization is not apparent, its molecular structure suggests a logical and historically plausible synthetic pathway rooted in well-established mid-20th-century sulfonyl chemistry. This technical guide reconstructs this likely historical synthesis, details the probable experimental protocols of the era, and provides a context for its emergence as a tool for researchers and drug development professionals.
A Plausible Reconstruction of the First Synthesis
The discovery of 4-(benzyloxy)benzene-1-sulfinic acid was likely not a singular, celebrated event but rather a practical extension of established synthetic methodologies for creating substituted aromatic sulfinic acids. The most probable route to its initial preparation would have involved a two-step process starting from the commercially available 4-benzyloxyphenol. This approach leverages the foundational principles of electrophilic aromatic substitution followed by a standard reduction, techniques that were commonplace in the mid-20th century.
The logical synthetic pathway would have been:
-
Chlorosulfonation of 4-Benzyloxyphenol: The first step would involve the reaction of 4-benzyloxyphenol with chlorosulfonic acid. This electrophilic aromatic substitution would introduce a chlorosulfonyl group onto the benzene ring, predominantly at the position para to the benzyloxy group, to yield 4-(benzyloxy)benzenesulfonyl chloride.
-
Reduction of the Sulfonyl Chloride: The resulting 4-(benzyloxy)benzenesulfonyl chloride would then be reduced to the target sulfinic acid. A common and effective method for this transformation at the time was the use of a reducing agent such as sodium sulfite in an aqueous solution.
This reconstructed synthesis is based on the known reactivity of phenols and the standard procedures for preparing sulfonyl chlorides and their subsequent reduction to sulfinic acids.
Experimental Protocols: A Representative Historical Synthesis
The following experimental protocols are based on established methods for analogous compounds and represent a plausible procedure for the first synthesis of 4-(benzyloxy)benzene-1-sulfinic acid.
Step 1: Synthesis of 4-(Benzyloxy)benzenesulfonyl Chloride
Materials:
-
4-Benzyloxyphenol
-
Chlorosulfonic acid
-
A dry, inert solvent (e.g., chloroform or dichloromethane)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
A solution of 4-benzyloxyphenol in a dry, inert solvent would be prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a calcium chloride drying tube.
-
The flask would be cooled in an ice bath to 0-5 °C.
-
Chlorosulfonic acid would be added dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition was complete, the reaction mixture would be stirred at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
The reaction mixture would then be carefully poured onto crushed ice with stirring.
-
The organic layer would be separated, and the aqueous layer extracted with the solvent.
-
The combined organic extracts would be washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
The organic layer would be dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude 4-(benzyloxy)benzenesulfonyl chloride, likely as a solid.
Step 2: Synthesis of 4-(Benzyloxy)benzene-1-sulfinic Acid
Materials:
-
4-(Benzyloxy)benzenesulfonyl chloride (from Step 1)
-
Sodium sulfite
-
Sodium bicarbonate
-
Water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Hydrochloric acid (dilute)
-
Standard laboratory glassware
Procedure:
-
A solution of sodium sulfite and sodium bicarbonate in water would be prepared in a flask.
-
The crude 4-(benzyloxy)benzenesulfonyl chloride would be added portion-wise to the stirred sulfite solution.
-
The mixture would be heated (e.g., to 60-80 °C) for a period of time (e.g., 1-3 hours) to effect the reduction.
-
After cooling to room temperature, the reaction mixture would be washed with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
The aqueous solution would then be carefully acidified with dilute hydrochloric acid until precipitation of the sulfinic acid is complete.
-
The precipitated 4-(benzyloxy)benzene-1-sulfinic acid would be collected by filtration, washed with cold water, and dried under vacuum.
Characterization in a Historical Context
In the era of its likely first synthesis, the characterization of 4-(benzyloxy)benzene-1-sulfinic acid would have relied on classical analytical techniques.
| Parameter | Likely Historical Method | Expected Observation |
| Melting Point | Capillary melting point apparatus | A sharp, characteristic melting point would indicate purity. |
| Elemental Analysis | Combustion analysis | The percentage composition of Carbon, Hydrogen, and Sulfur would be determined to confirm the empirical formula (C₁₃H₁₂O₃S). |
| Solubility | Observation in various solvents | Likely soluble in polar organic solvents and aqueous base; sparingly soluble in water and non-polar organic solvents. |
| Titration | Acid-base titration with a standardized base solution | Would confirm the acidic nature of the sulfinic acid group and allow for the determination of its equivalent weight. |
Modern characterization would additionally involve spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, providing unambiguous structural confirmation.
Logical Workflow of the Reconstructed Synthesis
The following diagram illustrates the logical flow of the proposed historical synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid.
Concluding Remarks
While the specific historical record of the discovery of 4-(benzyloxy)benzene-1-sulfinic acid remains obscure, a reconstruction of its synthesis based on established chemical principles provides a valuable framework for understanding its origins. The two-step process of chlorosulfonation of 4-benzyloxyphenol followed by reduction of the resulting sulfonyl chloride represents the most logical and historically consistent route to its initial preparation. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the likely historical context and synthetic methodology behind this useful, albeit under-documented, chemical compound.
Theoretical and Computational Insights into 4-(Benzyloxy)benzene-1-sulfinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-(benzyloxy)benzene-1-sulfinic acid. In the absence of direct computational studies on this specific molecule, this document outlines a robust theoretical framework based on established quantum chemical methods. By drawing parallels with structurally analogous compounds, such as p-toluenesulfonic acid, for which computational data is available, we present a detailed protocol for in-silico analysis. This guide covers molecular geometry optimization, vibrational frequency analysis, frontier molecular orbital analysis, and the prediction of spectroscopic properties. The aim is to equip researchers with the necessary theoretical foundation and practical workflows to investigate the electronic structure, reactivity, and potential applications of 4-(benzyloxy)benzene-1-sulfinic acid in medicinal chemistry and materials science.
Introduction
4-(Benzyloxy)benzene-1-sulfinic acid is an organic compound of interest due to the presence of three key functional moieties: a benzene ring, a sulfinic acid group, and a benzyloxy substituent. The interplay of these groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Theoretical studies, employing quantum chemical calculations, are indispensable for elucidating these characteristics at a molecular level. Such studies can predict molecular geometry, vibrational spectra, and electronic properties, offering insights that are complementary to experimental data and crucial for rational drug design and materials development.
This guide will detail the standard computational protocols used for such analyses, primarily focusing on Density Functional Theory (DFT), a workhorse of modern computational chemistry.
Theoretical Methodology and Computational Protocols
The in-silico investigation of 4-(benzyloxy)benzene-1-sulfinic acid would typically involve a multi-step computational workflow. The following protocols are based on methods proven to be effective for similar aromatic sulfinic and sulfonic acids.
Geometry Optimization
The first and most crucial step is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation.
Experimental Protocol:
-
Initial Structure Generation: A 2D sketch of 4-(benzyloxy)benzene-1-sulfinic acid is created using a molecule builder and converted to a 3D structure.
-
Computational Method: Density Functional Theory (DFT) is the recommended method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.
-
Basis Set Selection: A Pople-style basis set, such as 6-31+G(d,p) or a more extensive one like 6-311++G(d,p), should be employed. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution, particularly for the sulfur and oxygen atoms.
-
Optimization Algorithm: A quasi-Newton-Raphson algorithm is typically used to locate the energy minimum on the potential energy surface.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Vibrational Analysis
Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum, which can be used to interpret experimental spectra and to characterize the molecule's vibrational modes.
Experimental Protocol:
-
Frequency Calculation: This is performed on the optimized geometry using the same DFT method and basis set.
-
Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies for better agreement with experimental data.
-
Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each frequency.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. Their energies and spatial distributions provide insights into the molecule's reactivity.
Experimental Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation on the optimized geometry.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical stability and reactivity. A larger gap implies higher stability.
-
Visualization: The 3D isosurfaces of the HOMO and LUMO are plotted to visualize their spatial distribution and identify regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO).
Predicted Quantitative Data (Based on Analogous Compounds)
As direct theoretical data for 4-(benzyloxy)benzene-1-sulfinic acid is not available in the literature, the following tables present representative data from computational studies on p-toluenesulfonic acid, a structurally related compound.[1][2] This data serves as a reasonable estimate for the types of values that would be expected for the target molecule.
Table 1: Predicted Geometrical Parameters for the Sulfinic Acid Group (Analog)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S-O(H) | 1.63 | - | - |
| S=O | 1.48 | - | - |
| C-S | 1.80 | - | - |
| O-S-O(H) | - | 110 | - |
| C-S-O(H) | - | 105 | - |
| C-S=O | - | 108 | - |
| H-O-S-C | - | - | ~80 |
Note: These are typical values for sulfinic/sulfonic acids and may vary slightly for 4-(benzyloxy)benzene-1-sulfinic acid.
Table 2: Calculated Electronic Properties (Analog)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.0 eV |
| HOMO-LUMO Gap | 5.5 eV |
| Dipole Moment | ~4.5 Debye |
Note: The presence of the electron-donating benzyloxy group in the target molecule is expected to raise the HOMO energy and slightly decrease the HOMO-LUMO gap compared to p-toluenesulfonic acid.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Analog)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) |
| O-H Stretch | Sulfinic Acid | ~3500 |
| C-H Stretch (Aromatic) | Benzene Rings | 3000 - 3100 |
| S=O Stretch | Sulfinic Acid | 1050 - 1150 |
| C-O-C Stretch | Ether Linkage | 1200 - 1250 |
| S-O Stretch | Sulfinic Acid | 800 - 900 |
Visualizations
The following diagrams illustrate the molecular structure of 4-(benzyloxy)benzene-1-sulfinic acid and a typical computational workflow for its theoretical analysis.
Caption: Molecular graph of 4-(benzyloxy)benzene-1-sulfinic acid.
Caption: A typical workflow for the computational analysis of a molecule.
Conclusion
While direct experimental and theoretical data on 4-(benzyloxy)benzene-1-sulfinic acid are scarce, a robust and well-established computational framework exists for its in-silico characterization. By employing Density Functional Theory calculations, researchers can obtain valuable insights into the molecule's geometric and electronic structure, vibrational properties, and reactivity. The protocols and representative data presented in this guide offer a solid starting point for any theoretical investigation of this compound, paving the way for a deeper understanding of its chemical behavior and potential applications. Future computational studies are encouraged to build upon this framework to provide specific quantitative data for 4-(benzyloxy)benzene-1-sulfinic acid.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Aryl Sulfones using 4-(Benzyloxy)benzene-1-sulfinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl sulfones are a prominent structural motif in a multitude of commercially available drugs and clinical candidates, exhibiting a wide range of biological activities. The sulfone group acts as a key pharmacophore, influencing the physicochemical properties and biological interactions of the molecule. The incorporation of a benzyloxy group on one of the aryl rings can further enhance the therapeutic potential by providing additional binding interactions or modifying the metabolic profile of the compound. This document provides a detailed protocol for the synthesis of aryl sulfones utilizing 4-(Benzyloxy)benzene-1-sulfinic acid as a key building block, primarily through palladium-catalyzed cross-coupling reactions.
The synthesis of aryl sulfones is a cornerstone of medicinal chemistry, with applications in the development of treatments for various diseases.[1] The versatility of the sulfone group allows for its integration into diverse molecular scaffolds, contributing to the efficacy of numerous therapeutic agents.
General Reaction Scheme
The palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an arenesulfinic acid or its salt is a robust and widely employed method for the synthesis of unsymmetrical diaryl sulfones.[2] The use of 4-(benzyloxy)benzene-1-sulfinic acid or its sodium salt allows for the introduction of the benzyloxyphenylsulfonyl moiety. A general scheme for this transformation is depicted below:
Scheme 1: Palladium-Catalyzed Synthesis of Aryl Sulfones
Where:
-
Ar-X represents an aryl halide (X = I, Br) or triflate.
-
(BnO)C₆H₄SO₂H/Na is 4-(benzyloxy)benzene-1-sulfinic acid or its sodium salt.
-
Pd catalyst is typically a palladium(0) or palladium(II) source, such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand is a phosphine-based ligand, with Xantphos being crucial for the success of many such reactions.[2]
-
Base is an inorganic base like Cs₂CO₃ or K₃PO₄.
Experimental Data
The following table summarizes representative yields for the synthesis of various aryl sulfones via palladium-catalyzed cross-coupling of an arenesulfinate with different aryl halides. While specific data for 4-(benzyloxy)benzene-1-sulfinic acid is not extensively reported, the yields presented are typical for analogous arenesulfinates and serve as a general guideline.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-(Benzyloxy)-4'-methoxydiphenyl sulfone | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-(Benzyloxy)-4'-nitrodiphenyl sulfone | 75-85 |
| 3 | 3-Bromopyridine | 3-(4-(Benzyloxy)phenylsulfonyl)pyridine | 70-80 |
| 4 | 1-Iodonaphthalene | 1-(4-(Benzyloxy)phenylsulfonyl)naphthalene | 80-90 |
Note: The yields are based on published procedures for similar substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: Synthesis of Sodium 4-(Benzyloxy)benzene-1-sulfinate
This protocol is adapted from a general procedure for the synthesis of sodium arenesulfinates from the corresponding sulfonyl chloride.[1]
Materials:
-
4-(Benzyloxy)benzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)benzenesulfonyl chloride (1.0 eq) in water.
-
Add sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 4 hours.
-
After cooling to room temperature, remove the water under reduced pressure using a rotary evaporator.
-
Extract the solid residue with ethanol to isolate the sodium 4-(benzyloxy)benzene-1-sulfinate.
-
Filter the ethanolic solution and evaporate the solvent to obtain the product.
Protocol 2: Palladium-Catalyzed Synthesis of 4-(Benzyloxy)-4'-methoxydiphenyl sulfone
This protocol is a representative example of the palladium-catalyzed cross-coupling of sodium 4-(benzyloxy)benzene-1-sulfinate with an aryl iodide.[2]
Materials:
-
Sodium 4-(benzyloxy)benzene-1-sulfinate (1.2 eq)
-
4-Iodoanisole (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube under an inert atmosphere, add sodium 4-(benzyloxy)benzene-1-sulfinate (1.2 eq), 4-iodoanisole (1.0 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(benzyloxy)-4'-methoxydiphenyl sulfone.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of aryl sulfones as described in the protocols.
Caption: General workflow for the two-stage synthesis of aryl sulfones.
Caption: Catalytic cycle for palladium-catalyzed aryl sulfone synthesis.
References
Application Notes and Protocols: 4-(Benzyloxy)benzene-1-sulfinic Acid in Palladium-Catalyzed Desulfinative Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(benzyloxy)benzene-1-sulfinic acid and its derivatives as reagents in modern palladium-catalyzed cross-coupling reactions. The focus is on desulfinative cross-coupling, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of medicinally relevant diarylmethanes and other biaryl structures.
Introduction to Desulfinative Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic organic chemistry, enabling the precise formation of C-C and C-heteroatom bonds.[1][2] While classic named reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are widely utilized, desulfinative cross-coupling has emerged as a valuable alternative. This method employs arylsulfinic acids or their salts as stable, easy-to-handle arylating agents. The reaction proceeds via the extrusion of sulfur dioxide (SO₂), driving the catalytic cycle forward.
4-(Benzyloxy)benzene-1-sulfinic acid is a particularly useful reagent in this context. The benzyloxy group can serve as a protecting group for a phenol, which is a common functional group in biologically active molecules. This allows for the introduction of a protected hydroxyphenyl moiety, which can be deprotected in a later synthetic step.
Application: Synthesis of Di(hetero)arylmethanes
A significant application of desulfinative cross-coupling is the synthesis of di(hetero)arylmethanes, which are prevalent structural motifs in pharmaceuticals. A recently developed one-pot, reductant-free method allows for the efficient coupling of a (hetero)aryl halide and a benzyl halide using a sulfinate transfer reagent.[1][2] In this process, a benzylic sulfinate is generated in situ, which then participates in the palladium-catalyzed desulfinative C-C coupling. While this example uses a benzyl sulfinate, the principle extends to the use of pre-formed arylsulfinic acids like 4-(benzyloxy)benzene-1-sulfinic acid to generate biaryl compounds.
General Reaction Scheme:
The overall transformation for a desulfinative cross-coupling between an aryl sulfinate and an aryl halide is depicted below:
Caption: General scheme of a desulfinative cross-coupling reaction.
Tabulated Data: Reaction Parameters for Desulfinative Cross-Coupling
The following table summarizes typical reaction conditions for the palladium-catalyzed desulfinative cross-coupling of benzyl halides with (hetero)aryl halides, which serves as a model for couplings involving arylsulfinic acids.
| Entry | Benzyl Halide (equiv.) | (Hetero)aryl Halide (equiv.) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide (1.5) | 4-Bromo-N,N-dimethylaniline (1.0) | Pd(OAc)₂ (10) | P(tBu)₂Me·HBF₄ (20) | K₂CO₃ (2.5) | DMSO | 120 | 18 | 95 |
| 2 | 4-Methoxybenzyl chloride (1.5) | 4-Bromoanisole (1.0) | Pd(OAc)₂ (10) | P(tBu)₂Me·HBF₄ (20) | K₂CO₃ (2.5) | DMSO | 120 | 18 | 88 |
| 3 | Benzyl bromide (1.5) | 2-Bromopyridine (1.0) | Pd(OAc)₂ (10) | P(tBu)₂Me·HBF₄ (20) | K₂CO₃ (2.5) | DMSO | 120 | 18 | 75 |
| 4 | Benzyl tosylate (1.5) | 4-Bromotoluene (1.0) | Pd(OAc)₂ (10) | P(tBu)₂Me·HBF₄ (20) | K₂CO₃ (2.5) | DMSO | 120 | 18 | 82 |
Data adapted from a representative desulfinative cross-coupling protocol.[3]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Desulfinative Cross-Coupling of an Aryl Halide with an In-Situ Generated Benzyl Sulfinate
This protocol describes the one-pot synthesis of diarylmethanes from a benzyl halide and a (hetero)aryl halide, which is analogous to using a pre-formed arylsulfinic acid.
Materials:
-
Benzyl halide (e.g., benzyl bromide)
-
(Hetero)aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methyldi-tert-butylphosphonium tetrafluoroborate (P(tBu)₂Me·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Sulfinate transfer reagent (e.g., SMOPS or a β-nitrile sulfinate)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the (hetero)aryl halide (1.0 equiv.), the sulfinate transfer reagent (1.5 equiv.), potassium carbonate (2.5 equiv.), palladium(II) acetate (10 mol%), and the phosphine ligand (20 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add anhydrous DMSO via syringe.
-
Add the benzyl halide (1.5 equiv.) via syringe.
-
Place the reaction vessel in a preheated oil bath at 120 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.
Reaction Mechanism and Workflow
The proposed catalytic cycle for the desulfinative cross-coupling reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the sulfinate, extrusion of SO₂, and reductive elimination to afford the biaryl product.
Caption: Catalytic cycle for desulfinative cross-coupling.
The experimental workflow for setting up such a reaction can be visualized as follows:
Caption: Experimental workflow for desulfinative cross-coupling.
Conclusion
4-(Benzyloxy)benzene-1-sulfinic acid and related sulfinates are valuable and versatile reagents in palladium-catalyzed desulfinative cross-coupling reactions. These reactions provide a robust and efficient method for the synthesis of biaryl compounds, including medicinally important diarylmethanes. The operational simplicity, tolerance of various functional groups, and the use of stable, readily available starting materials make desulfinative coupling an attractive strategy for researchers in organic synthesis and drug development. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this powerful transformation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-(Benzyloxy)benzene-1-sulfinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)benzene-1-sulfinic acid and its corresponding salts are valuable reagents in organic synthesis, particularly for the construction of diaryl sulfones. The sulfone functional group is a key structural motif in a wide array of pharmaceuticals and agrochemicals, owing to its unique physicochemical properties and ability to participate in various biological interactions. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for the formation of carbon-sulfur bonds, enabling the synthesis of complex sulfone-containing molecules with high efficiency and functional group tolerance.
This document provides detailed protocols for the use of 4-(Benzyloxy)benzene-1-sulfinic acid (typically used as its sodium salt, sodium 4-(benzyloxy)benzenesulfinate) in palladium-catalyzed desulfinative cross-coupling reactions with aryl and vinyl halides or triflates. The methodologies are based on established procedures for similar sulfinic acid salts and are intended to serve as a practical guide for laboratory synthesis.
Core Reaction: Palladium-Catalyzed Synthesis of Diaryl Sulfones
The primary application of 4-(Benzyloxy)benzene-1-sulfinic acid in this context is the synthesis of unsymmetrical diaryl sulfones. The reaction involves the coupling of an aryl or vinyl halide/triflate with a sulfinate salt, catalyzed by a palladium complex. A crucial component for the success of this transformation is the use of a rigid, bidentate phosphine ligand, such as Xantphos, which promotes the desired reductive elimination step from the palladium center.
The general transformation is depicted below:
Figure 1: General scheme for the palladium-catalyzed synthesis of diaryl sulfones.
Experimental Protocols
The following protocols are adapted from established methods for the palladium-catalyzed coupling of sodium arenesulfinates with aryl halides and triflates.[1] Researchers should optimize these conditions for their specific substrates. It is recommended to handle all reagents and solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Materials and Reagents:
-
4-(Benzyloxy)benzene-1-sulfinic acid or its sodium salt
-
Aryl or vinyl halide/triflate
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Base: Cesium carbonate (Cs₂CO₃)
-
Additive (optional but recommended): Tetrabutylammonium chloride (nBu₄NCl)
-
Anhydrous solvent: Toluene or 1,4-dioxane
Protocol 1: General Procedure for Aryl Iodides
This procedure is suitable for a wide range of neutral, electron-rich, and electron-poor aryl iodides.
Reaction Setup:
-
To an oven-dried reaction vessel, add sodium 4-(benzyloxy)benzenesulfinate (1.2 equiv.), cesium carbonate (2.0 equiv.), and tetrabutylammonium chloride (1.2 equiv.).
-
Add the aryl iodide (1.0 equiv.).
-
In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (0.025 equiv., 5 mol% Pd) and Xantphos (0.06 equiv.) in anhydrous toluene.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and stir the mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Aryl Bromides and Triflates
This procedure is effective for neutral, electron-rich, and moderately electron-poor aryl bromides and triflates. For highly electron-poor systems, the additive may be omitted.
Reaction Setup:
-
To an oven-dried reaction vessel, add sodium 4-(benzyloxy)benzenesulfinate (1.5 equiv.), cesium carbonate (2.0 equiv.), and tetrabutylammonium chloride (1.5 equiv.).
-
Add the aryl bromide or triflate (1.0 equiv.).
-
In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (0.025 equiv., 5 mol% Pd) and Xantphos (0.06 equiv.) in anhydrous toluene.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and stir the mixture at 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the palladium-catalyzed coupling of sodium p-toluenesulfinate with various aryl halides, which can be used as a guide for reactions with sodium 4-(benzyloxy)benzenesulfinate.[1]
| Entry | Aryl Halide/Triflate | Procedure | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 1 | 80 | 3 | 95 |
| 2 | 4-Iodonitrobenzene | 1 | 80 | 1 | 98 |
| 3 | 1-Iodonaphthalene | 1 | 80 | 3 | 94 |
| 4 | 4-Bromoanisole | 2 | 120 | 18 | 94 |
| 5 | 4-Bromobenzonitrile | 2 (no nBu₄NCl) | 120 | 1 | 98 |
| 6 | 4-Triflyloxyacetophenone | 2 | 120 | 18 | 80 |
| 7 | 2-Bromopyridine | 2 | 120 | 18 | 75 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up the palladium-catalyzed sulfonylation reaction.
Caption: A flowchart of the experimental procedure.
Proposed Catalytic Cycle
The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the sulfinate, and finally, reductive elimination to form the C-S bond and regenerate the active catalyst.
Caption: Proposed catalytic cycle for the cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling of 4-(benzyloxy)benzene-1-sulfinic acid with aryl and vinyl halides or triflates is a highly effective method for the synthesis of functionalized diaryl sulfones. The use of a palladium source like Pd₂(dba)₃ in combination with the Xantphos ligand is crucial for achieving high yields. The provided protocols offer a solid foundation for researchers to develop and optimize these important transformations for applications in medicinal chemistry and materials science.
References
Application Notes and Protocols: 4-(Benzyloxy)benzene-1-sulfinic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(benzyloxy)benzene-1-sulfinic acid as a key starting material in the synthesis of diaryl sulfone-based pharmaceutical intermediates. The protocols detailed herein focus on the synthesis of a protected diaryl sulfone, its subsequent deprotection to the active phenolic form, and the biological relevance of the resulting core structure as a selective cyclooxygenase-2 (COX-2) inhibitor.
Introduction
Diaryl sulfones are a prominent structural motif in medicinal chemistry, recognized for their diverse biological activities. The 4-hydroxyphenyl sulfone moiety, in particular, is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. 4-(Benzyloxy)benzene-1-sulfinic acid serves as a valuable and versatile precursor for the introduction of the 4-(benzyloxy)phenylsulfonyl group, which can be readily deprotected to the desired 4-hydroxyphenyl sulfone. The benzyloxy group acts as a robust protecting group, stable to a variety of reaction conditions employed in the construction of the diaryl sulfone core.
Synthesis of 4-(Benzyloxy)phenyl Aryl Sulfone Intermediates
The primary application of 4-(benzyloxy)benzene-1-sulfinic acid is in the synthesis of 4-(benzyloxy)phenyl aryl sulfones. A common and efficient method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the sulfinic acid (or its corresponding salt) and an aryl halide.
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-(Benzyloxy)phenyl 4'-Tolyl Sulfone
This protocol describes the synthesis of a representative diaryl sulfone intermediate.
Materials:
-
4-(Benzyloxy)benzene-1-sulfinic acid
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 4-(benzyloxy)benzene-1-sulfinic acid (1.0 mmol), 4-iodotoluene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the flask, followed by potassium carbonate (2.0 mmol).
-
The reaction mixture is heated to 110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(benzyloxy)phenyl 4'-tolyl sulfone.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(Benzyloxy)benzene-1-sulfinic acid | 4-Iodotoluene | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | 18 | ~85-95 |
Deprotection to 4-Hydroxyphenyl Aryl Sulfone
The benzyloxy protecting group can be efficiently removed via catalytic hydrogenolysis to yield the corresponding 4-hydroxyphenyl aryl sulfone, a key intermediate for many pharmaceutical applications.
Experimental Protocol: Hydrogenolysis of 4-(Benzyloxy)phenyl 4'-Tolyl Sulfone
Materials:
-
4-(Benzyloxy)phenyl 4'-tolyl sulfone
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve 4-(benzyloxy)phenyl 4'-tolyl sulfone (1.0 mmol) in ethanol or ethyl acetate (10 mL) in a round-bottom flask.
-
Carefully add 10% palladium on carbon (10 mol% Pd) to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield 4-hydroxyphenyl 4'-tolyl sulfone. The product can be further purified by recrystallization if necessary.
| Substrate | Catalyst | Solvent | Pressure | Temp. (°C) | Time (h) | Yield (%) |
| 4-(Benzyloxy)phenyl 4'-tolyl sulfone | 10% Pd/C | Ethanol | 1 atm (balloon) | 25 | 6 | >95 |
Application in the Synthesis of COX-2 Inhibitors
The 4-hydroxyphenyl sulfone core is a well-established pharmacophore for selective COX-2 inhibitors. The sulfone group and the para-hydroxyl group play crucial roles in binding to the active site of the COX-2 enzyme.
Signaling Pathway and Mechanism of Action
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation. Selective COX-2 inhibitors are designed to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
The diaryl sulfone structure of the pharmaceutical intermediate allows it to bind within the active site of the COX-2 enzyme. The larger and more flexible active site of COX-2, compared to COX-1, accommodates the bulky diaryl sulfone moiety.[1] The sulfone group often interacts with a side pocket in the COX-2 active site, contributing to the selectivity of the inhibitor.[1]
Caption: Inhibition of the COX-2 signaling pathway by a 4-hydroxyphenyl sulfone intermediate.
The following diagram illustrates the general workflow for the synthesis of a 4-hydroxyphenyl aryl sulfone intermediate from 4-(benzyloxy)benzene-1-sulfinic acid.
Caption: General synthetic workflow from 4-(benzyloxy)benzene-1-sulfinic acid to a pharmaceutical intermediate.
Conclusion
4-(Benzyloxy)benzene-1-sulfinic acid is a highly effective and versatile reagent for the synthesis of diaryl sulfone-based pharmaceutical intermediates. The straightforward protocols for the synthesis of the protected diaryl sulfone and its subsequent deprotection provide a reliable route to the 4-hydroxyphenyl sulfone core structure. The established role of this scaffold in the selective inhibition of COX-2 underscores the importance of 4-(benzyloxy)benzene-1-sulfinic acid in drug discovery and development programs targeting inflammatory conditions. The methodologies and data presented in these notes offer a solid foundation for researchers in the pharmaceutical sciences.
References
Application Notes and Protocols for Asymmetric Synthesis Employing 4-(Benzyloxy)benzene-1-sulfinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(benzyloxy)benzene-1-sulfinic acid derivatives in asymmetric synthesis. The primary application of these reagents lies in the stereocontrolled synthesis of chiral sulfoxides, which are crucial building blocks in medicinal chemistry and valuable chiral auxiliaries in organic synthesis.
Introduction
Chiral sulfoxides are a prominent class of organosulfur compounds that have garnered significant attention in drug discovery and development. Their inherent chirality and the ability of the sulfinyl group to act as a powerful stereocontrol element make them indispensable in the synthesis of complex, enantiomerically pure molecules. One of the most reliable and widely employed methods for the synthesis of enantiopure sulfoxides is the Andersen synthesis. This method relies on the diastereoselective preparation of sulfinate esters from a chiral alcohol, followed by a nucleophilic substitution with an organometallic reagent, which proceeds with complete inversion of configuration at the sulfur atom.
4-(Benzyloxy)benzene-1-sulfinic acid and its derivatives serve as excellent precursors for this synthetic strategy. The benzyloxy group offers several advantages, including increased crystallinity of intermediates, which can facilitate purification by recrystallization, and the potential for deprotection to the corresponding phenol, allowing for further functionalization.
Key Applications
-
Synthesis of Chiral Aryl Alkyl Sulfoxides: The primary application is the synthesis of a wide range of enantiomerically pure aryl alkyl sulfoxides. These compounds are precursors to various biologically active molecules and can be used as chiral ligands in asymmetric catalysis.
-
Diastereoselective Reactions: Chiral sulfoxides synthesized from 4-(benzyloxy)benzene-1-sulfinic acid derivatives can be employed as chiral auxiliaries to direct the stereochemical outcome of a variety of chemical transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.
-
Precursors to Chiral Sulfoximines and Sulfonimidamides: The resulting chiral sulfoxides can be further elaborated into other important sulfur-containing chiral functional groups, such as sulfoximines and sulfonimidamides, which are of growing interest in medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of Diastereomerically Pure (1R,2S,5R)-Menthyl (S)-4-(Benzyloxy)benzene-1-sulfinate
This protocol describes the preparation of a key intermediate, a diastereomerically pure menthyl sulfinate ester, from 4-(benzyloxy)benzene-1-sulfinyl chloride and (-)-menthol. The separation of diastereomers is crucial for achieving high enantiomeric purity in the subsequent step.
Materials:
-
4-(Benzyloxy)benzene-1-sulfinyl chloride
-
(1R,2S,5R)-(-)-Menthol
-
Triethylamine (Et3N)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S,5R)-(-)-menthol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the stirred solution.
-
In a separate flask, dissolve 4-(benzyloxy)benzene-1-sulfinyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Add the 4-(benzyloxy)benzene-1-sulfinyl chloride solution dropwise to the menthol solution at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.
-
The diastereomers are typically separable by fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure (S)-sulfinate ester. The less soluble diastereomer is often the desired one.
Protocol 2: Asymmetric Synthesis of Chiral (R)-Alkyl 4-(Benzyloxyphenyl) Sulfoxide (Andersen Synthesis)
This protocol outlines the nucleophilic substitution of the diastereomerically pure menthyl sulfinate with a Grignard reagent to produce an enantiomerically pure chiral sulfoxide.
Materials:
-
(1R,2S,5R)-Menthyl (S)-4-(benzyloxy)benzene-1-sulfinate (from Protocol 1)
-
Alkyl magnesium bromide (R-MgBr) in a suitable solvent (e.g., THF or Et2O) (1.2 eq)
-
Anhydrous benzene or toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diastereomerically pure (1R,2S,5R)-menthyl (S)-4-(benzyloxy)benzene-1-sulfinate (1.0 eq) in anhydrous benzene or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (alkyl magnesium bromide, 1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting sulfinate is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically pure (R)-alkyl 4-(benzyloxyphenyl) sulfoxide.
Quantitative Data
The following table summarizes representative data for the synthesis of various chiral sulfoxides using the Andersen synthesis with aryl sulfinate esters analogous to 4-(benzyloxy)benzene-1-sulfinate. The high diastereoselectivity of the initial esterification and the stereospecificity of the Grignard reaction typically lead to excellent enantiomeric excess in the final products.
| Entry | Grignard Reagent (R-MgBr) | Aryl Sulfinate | Product | Yield (%) | Diastereomeric Ratio (dr) of Sulfinate | Enantiomeric Excess (ee) of Sulfoxide (%) |
| 1 | MeMgBr | Menthyl p-toluenesulfinate | (R)-Methyl p-tolyl sulfoxide | >90 | >99:1 (after crystallization) | >99 |
| 2 | EtMgBr | Menthyl p-toluenesulfinate | (R)-Ethyl p-tolyl sulfoxide | >90 | >99:1 (after crystallization) | >99 |
| 3 | n-BuMgBr | Menthyl p-toluenesulfinate | (R)-n-Butyl p-tolyl sulfoxide | 85-95 | >99:1 (after crystallization) | >99 |
| 4 | PhMgBr | Menthyl p-toluenesulfinate | (R)-Phenyl p-tolyl sulfoxide | 80-90 | >99:1 (after crystallization) | >98 |
Note: The data presented is based on the well-established synthesis using menthyl p-toluenesulfinate, a close analogue of menthyl 4-(benzyloxy)benzene-1-sulfinate. Similar high yields and stereoselectivities are expected for the benzyloxy-substituted derivatives.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of chiral sulfoxides.
Caption: Stereochemical pathway of the Andersen synthesis.
Application Notes and Protocols: Reaction Mechanisms of 4-(Benzyloxy)benzene-1-sulfinic Acid with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms of 4-(benzyloxy)benzene-1-sulfinic acid with various electrophiles. This document includes key reaction types, experimental protocols, and quantitative data to guide synthetic chemists in the application of this versatile reagent.
Introduction
4-(Benzyloxy)benzene-1-sulfinic acid is a valuable synthetic intermediate, belonging to the class of arylsulfinic acids. The sulfinic acid moiety is a versatile functional group that can exhibit dual reactivity, acting as both a nucleophile (through the sulfur atom) and an electrophile upon activation. The presence of the electron-donating benzyloxy group at the para-position enhances the nucleophilicity of the sulfur atom and influences the reactivity of the aromatic ring. This document details its reactions with several classes of electrophiles, providing protocols for the synthesis of sulfones, sulfonamides, and other valuable organic compounds.
Reaction with Electrophilic Halogenating Agents: Synthesis of Sulfonyl Halides
4-(Benzyloxy)benzene-1-sulfinic acid can be converted to the corresponding sulfonyl halide by treatment with an electrophilic halogenating agent. The resulting 4-(benzyloxy)benzenesulfonyl halide is a key intermediate for the synthesis of sulfonamides and sulfonate esters.
Reaction Mechanism
The reaction proceeds via a direct electrophilic attack of the halogenating agent on the sulfur atom of the sulfinic acid, followed by the loss of a proton and a leaving group to form the sulfonyl halide.
Caption: Halogenation of 4-(benzyloxy)benzene-1-sulfinic acid.
Experimental Protocol: Synthesis of 4-(Benzyloxy)benzenesulfonyl Chloride
This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from sulfinic acids.
Materials:
-
4-(Benzyloxy)benzene-1-sulfinic acid
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a solution of 4-(benzyloxy)benzene-1-sulfinic acid (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(benzyloxy)benzenesulfonyl chloride.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Electrophile | Product | Yield | Reference |
| N-Chlorosuccinimide | 4-(Benzyloxy)benzenesulfonyl chloride | Typically >90% | General procedure adaptation |
Copper-Catalyzed Cross-Coupling with Aryl Halides: Synthesis of Diaryl Sulfones
Aryl sulfones are important structural motifs in medicinal chemistry and materials science. 4-(Benzyloxy)benzene-1-sulfinic acid can be coupled with aryl halides in the presence of a copper catalyst to afford diaryl sulfones.[1][2] This reaction is generally tolerant of a wide range of functional groups.[1]
Reaction Mechanism
The reaction is believed to proceed through a copper-catalyzed cycle. The sulfinate salt coordinates to the copper(I) catalyst, followed by oxidative addition of the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl sulfone and regenerates the active copper(I) catalyst.
Caption: Copper-catalyzed synthesis of diaryl sulfones.
Experimental Protocol: Synthesis of 4-Benzyloxy-4'-methyldiphenyl sulfone
This protocol is adapted from the literature for the copper-catalyzed coupling of sulfinic acid salts with aryl halides.[1]
Materials:
-
4-(Benzyloxy)benzene-1-sulfinic acid sodium salt
-
4-Iodotoluene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Magnetic stirrer and stir bar
-
Reaction vial with a screw cap
Procedure:
-
In a reaction vial, combine 4-(benzyloxy)benzene-1-sulfinic acid sodium salt (1.2 eq), 4-iodotoluene (1.0 eq), CuI (0.1 eq), and L-proline (0.2 eq).
-
Add anhydrous DMSO to achieve a 0.5 M concentration of the aryl halide.
-
Add sodium hydroxide (2.0 eq) to the mixture.
-
Seal the vial and heat the reaction mixture at 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl sulfone.
Quantitative Data:
| Aryl Halide | Catalyst System | Solvent | Temp (°C) | Yield | Reference |
| 4-Iodotoluene | CuI / L-Proline | DMSO | 90 | Good to Excellent | [1] |
| 4-Bromoanisole | CuI / L-Proline | DMSO | 95 | Good to Excellent | [1] |
Michael Addition to α,β-Unsaturated Carbonyls
The sulfinate anion, generated from 4-(benzyloxy)benzene-1-sulfinic acid, is a soft nucleophile and can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, leading to the formation of β-sulfonyl ketones or esters.
Reaction Mechanism
The reaction is typically base-catalyzed. The base deprotonates the sulfinic acid to form the more nucleophilic sulfinate anion. This anion then attacks the β-carbon of the Michael acceptor, forming an enolate intermediate, which is subsequently protonated to yield the final product.
Caption: Michael addition of a sulfinate to an enone.
Experimental Protocol: Addition to Chalcone
This is a general protocol for the Michael addition of a sulfinic acid to an α,β-unsaturated ketone.
Materials:
-
4-(Benzyloxy)benzene-1-sulfinic acid
-
Chalcone
-
Triethylamine (Et₃N)
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve 4-(benzyloxy)benzene-1-sulfinic acid (1.1 eq) and chalcone (1.0 eq) in ethanol (0.3 M) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data:
| Michael Acceptor | Base | Solvent | Yield |
| Chalcone | Et₃N | Ethanol | High |
| Methyl acrylate | DBU | Acetonitrile | Good |
Electrochemical Synthesis of Sulfonamides
An environmentally benign method for the synthesis of sulfonamides involves the electrochemical oxidative coupling of amines and thiols. While this method does not directly use sulfinic acids, the in-situ generation of a thiol or disulfide intermediate from the sulfinic acid could potentially be integrated into a similar electrochemical process. A more direct electrochemical approach involves the oxidation of a suitable substrate in the presence of the sulfinic acid, which acts as a nucleophile.[3]
Experimental Workflow
The general workflow for the electrochemical synthesis of sulfonamides involves a constant current electrolysis in an undivided cell.
Caption: Workflow for electrochemical sulfonamide synthesis.
Experimental Protocol (Conceptual)
This is a conceptual protocol based on the electrochemical synthesis of sulfonamides from thiols and amines, adapted for a sulfinic acid precursor.[3][4]
Materials:
-
4-(Benzyloxy)benzene-1-sulfinic acid
-
Aniline
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (CH₃CN)
-
Undivided electrochemical cell
-
Carbon plate anode
-
Platinum plate cathode
-
Constant current source
Procedure:
-
In an undivided electrochemical cell, prepare a solution of 4-(benzyloxy)benzene-1-sulfinic acid (1.0 eq), aniline (1.5 eq), and LiClO₄ (0.3 M) in acetonitrile.
-
Immerse the carbon anode and platinum cathode into the solution.
-
Apply a constant current (e.g., 10 mA) to the cell at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, stop the electrolysis.
-
Remove the electrodes and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the sulfonamide.
Quantitative Data:
Electrochemical methods for sulfonamide synthesis from thiols and amines have been reported with good to excellent yields, often in a short reaction time in flow reactors.[4][5] The direct use of sulfinic acids in a similar one-pot process would require specific optimization.
| Amine | Electrolyte | Solvent | Yield | Reference |
| Aniline | LiClO₄ | CH₃CN | Moderate to Good (expected) | [3] |
| Morpholine | Me₄NBF₄ | CH₃CN/HCl | Good (from thiol) | [5] |
Conclusion
4-(Benzyloxy)benzene-1-sulfinic acid is a versatile reagent that participates in a variety of reactions with electrophiles to form valuable chemical entities. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the synthesis of sulfonyl halides, diaryl sulfones, β-sulfonyl carbonyls, and sulfonamides. The reaction mechanisms and workflows, visualized through diagrams, offer a clear understanding of the underlying chemical transformations. Further optimization of the provided protocols may be necessary for specific substrates and applications.
References
- 1. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 3. [PDF] Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Semantic Scholar [semanticscholar.org]
- 4. Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA [noelresearchgroup.com]
- 5. research.tue.nl [research.tue.nl]
Application Notes and Protocols for 4-(Benzyloxy)benzene-1-sulfinic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 4-(Benzyloxy)benzene-1-sulfinic acid. The information herein is compiled from general knowledge of sulfinic acids and benzyl ethers, as a specific Safety Data Sheet (SDS) for this compound was not publicly available. Therefore, these protocols should be implemented with caution and adapted as necessary based on laboratory-specific risk assessments.
Introduction
4-(Benzyloxy)benzene-1-sulfinic acid is an organic compound containing a sulfinic acid functional group and a benzyl ether moiety. Sulfinic acids are known for their potential instability, while benzyl ethers are generally stable but can be sensitive to certain chemical conditions. These characteristics necessitate careful handling and storage to ensure the integrity of the compound and the safety of laboratory personnel.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C to -30°C | Sulfinic acids can be unstable at room temperature and may decompose. Low-temperature storage helps to minimize degradation. Some sulfinic acids can be stored for months at -30°C in a vacuum without noticeable decomposition.[1] |
| Storage Atmosphere | Inert gas (e.g., Argon, Nitrogen) or vacuum | To prevent potential oxidation or reaction with atmospheric components.[1] |
| Long-term Storage | Conversion to a salt (e.g., silver salt) | For extended storage periods, converting the sulfinic acid to its salt can enhance stability.[1] |
| Physical Form | Solid powder | No specific data available, but related compounds are solids. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To prevent unwanted reactions and decomposition. |
Experimental Protocols
Receiving and Inspection Protocol
-
Verification: Upon receipt, verify the container label matches the product ordered: 4-(Benzyloxy)benzene-1-sulfinic acid.
-
Container Integrity: Inspect the container for any signs of damage, such as cracks, leaks, or a compromised seal.
-
Documentation: Record the date of receipt, batch number, and initial observations in the laboratory inventory.
-
Initial Storage: Immediately transfer the container to a designated, temperature-controlled storage unit meeting the conditions outlined in the table above.
Personal Protective Equipment (PPE)
When handling 4-(Benzyloxy)benzene-1-sulfinic acid, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Handling Protocol
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and free of incompatible materials. Have spill control materials readily available.
-
Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the handling area to prevent condensation of moisture, which could degrade the compound.
-
Dispensing: Carefully weigh the desired amount of the solid powder. Avoid creating dust. Use appropriate tools (e.g., spatula) for transfer.
-
Closing: After dispensing, securely seal the container, purge with an inert gas if possible, and return it to the designated cold storage.
-
Cleaning: Clean all equipment and the work surface thoroughly after handling. Dispose of any waste in a designated, labeled hazardous waste container.
Spill and Waste Disposal Protocol
-
Spill Management:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Waste Disposal:
-
Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Visualized Workflow
Caption: Workflow for Safe Handling and Storage.
Stability and Incompatibility
-
Stability: Sulfinic acids are generally less stable than their corresponding sulfonic acids and can be susceptible to disproportionation and oxidation. The benzylic ether group is relatively stable but can be cleaved under certain reductive or strongly acidic conditions.[2][3][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can oxidize the sulfinic acid group. Also, avoid strong acids and bases, which may catalyze the decomposition of the compound.
These application notes and protocols are intended to provide a framework for the safe handling and storage of 4-(Benzyloxy)benzene-1-sulfinic acid. It is imperative that all users supplement this information with their own risk assessments and adhere to all institutional safety guidelines.
References
Application Notes and Protocols: 4-(Benzyloxy)benzene-1-sulfinic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-(Benzyloxy)benzene-1-sulfinic acid in polymer chemistry. While direct experimental data for this specific compound is limited in publicly available literature, its applications can be inferred from the well-established roles of structurally similar aromatic sulfinic acids and their salts. The primary applications are centered on its function as a component of redox initiation systems for free-radical polymerization, particularly in emulsion polymerization and dental resin compositions.
Application: Redox Initiator Component in Emulsion Polymerization
Aromatic sulfinic acids and their salts are effective reducing agents in redox initiation systems for emulsion polymerization.[1][2][3] These systems allow for the generation of free radicals at lower temperatures compared to thermal initiation, offering several advantages, including reduced energy consumption, better control over polymer molecular weight, and minimized side reactions.[2][4] 4-(Benzyloxy)benzene-1-sulfinic acid is proposed to function as a reducing agent in conjunction with an oxidizing agent, such as a persulfate or a hydroperoxide, to initiate the polymerization of various vinyl monomers.
Mechanism: The redox reaction between the sulfinic acid and the oxidizing agent generates radicals that initiate polymerization.[4] For instance, with a persulfate, the reaction can be depicted as follows:
-
ArSO₂H + S₂O₈²⁻ → ArSO₂• + HSO₄⁻ + SO₄•⁻
The generated aryl and sulfate radicals can then initiate the polymerization of monomers.
Experimental Protocol: Redox-Initiated Emulsion Polymerization of Methyl Methacrylate
This protocol is a representative example based on established procedures for redox-initiated emulsion polymerization using sulfinic acid derivatives.[2][3][5]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
4-(Benzyloxy)benzene-1-sulfinic acid
-
Potassium persulfate (KPS)
-
Sodium dodecyl sulfate (SDS)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe
-
Monomer and initiator feed pumps
Procedure:
-
Reactor Setup: A 1 L jacketed glass reactor is charged with 400 mL of deionized water, 1.0 g of SDS, and 0.5 g of NaHCO₃.
-
Inerting: The reactor is purged with nitrogen for 30 minutes to remove oxygen, and a nitrogen blanket is maintained throughout the polymerization.
-
Initial Temperature: The reactor temperature is raised to 40°C.
-
Initiator Addition: A solution of 0.5 g of potassium persulfate in 20 mL of deionized water and a solution of 0.6 g of 4-(benzyloxy)benzene-1-sulfinic acid in 20 mL of deionized water (neutralized to pH ~7 with NaOH) are prepared. A 5 mL aliquot of each solution is added to the reactor to initiate the polymerization.
-
Monomer and Initiator Feed: A monomer emulsion is prepared by mixing 100 g of MMA, 50 mL of deionized water, and 0.5 g of SDS. The monomer emulsion and the remaining initiator solutions are fed into the reactor over a period of 3 hours using separate feed pumps.
-
Reaction Completion: After the feeds are complete, the reaction is allowed to proceed for an additional hour at 40°C.
-
Cooling and Characterization: The resulting polymer latex is cooled to room temperature. The polymer can be isolated by precipitation in methanol and dried under vacuum. The conversion is determined gravimetrically, and the molecular weight and polydispersity are determined by gel permeation chromatography (GPC).
Quantitative Data (Exemplary):
The following table provides expected ranges for key parameters based on typical redox-initiated emulsion polymerizations of MMA.[2][6]
| Parameter | Expected Value |
| Polymerization Temperature | 30-60°C |
| Monomer Conversion | >95% |
| Molecular Weight (Mn) | 100,000 - 500,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Residual Monomer | <500 ppm |
Logical Workflow for Emulsion Polymerization Setup
Caption: Workflow for setting up and running a redox-initiated emulsion polymerization.
Application: Initiator System in Dental Resins
Aromatic sulfinic acid salts are utilized as co-initiators in dual-cured and self-cured dental resin composites and adhesives.[1][7][8][9] They are often used in combination with a peroxide (like benzoyl peroxide) as the oxidizing agent and a tertiary amine as an accelerator. The benzyloxy group in 4-(benzyloxy)benzene-1-sulfinic acid may offer improved compatibility with the organic resin matrix compared to simpler aromatic sulfinic acids.
Mechanism: In a typical self-curing system, the sulfinic acid salt reacts with the peroxide to generate free radicals, which then initiate the polymerization of methacrylate monomers in the resin.[7] The presence of an amine can accelerate the decomposition of the peroxide.
Experimental Protocol: Preparation of a Self-Curing Dental Resin Model
This protocol is a simplified model for demonstrating the principle of a self-curing dental resin initiated by a sulfinic acid-based redox system.[1][9]
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
4-(Benzyloxy)benzene-1-sulfinic acid, sodium salt
-
Benzoyl peroxide (BPO)
-
N,N-dimethyl-p-toluidine (DMPT)
-
Fumed silica (as a filler)
Procedure:
-
Resin Base Preparation: A resin matrix is prepared by mixing Bis-GMA and TEGDMA in a 70:30 weight ratio. 20% by weight of fumed silica is added and thoroughly mixed to form a paste.
-
Component A (Peroxide Paste): To 5 g of the resin base, add 0.5 wt% of benzoyl peroxide and mix until homogeneous.
-
Component B (Sulfinate/Amine Paste): To another 5 g of the resin base, add 0.5 wt% of the sodium salt of 4-(benzyloxy)benzene-1-sulfinic acid and 0.2 wt% of N,N-dimethyl-p-toluidine. Mix until homogeneous.
-
Initiation of Polymerization: Mix equal parts of Component A and Component B thoroughly for 20-30 seconds.
-
Curing and Characterization: The mixture will begin to harden (cure) at room temperature. The setting time can be determined using a Gilmore needle. The degree of conversion can be measured using FTIR spectroscopy by monitoring the decrease in the methacrylate C=C peak.
Quantitative Data (Exemplary):
The following table provides typical performance characteristics for a self-curing dental resin system.[9]
| Parameter | Expected Value |
| Setting Time (at 23°C) | 3 - 8 minutes |
| Degree of Conversion (DC) | 50 - 70% |
| Compressive Strength | 200 - 350 MPa |
Signaling Pathway for Self-Curing Dental Resin
Caption: Redox initiation pathway in a self-curing dental resin system.
Other Potential Applications
-
Post-Polymerization Modification: While less common, sulfinic acids can potentially be used for the functionalization of existing polymers through grafting reactions, although this application is less documented than their role as initiators.[10]
-
Chain Transfer Agent: Some sulfur-containing compounds can act as chain transfer agents in radical polymerization, controlling the molecular weight of the resulting polymers. The potential for 4-(benzyloxy)benzene-1-sulfinic acid to act in this capacity would require experimental investigation.
Disclaimer: The experimental protocols provided are illustrative and based on analogous chemical systems. Researchers should conduct their own optimization and safety assessments before implementation. The quantitative data presented is exemplary and may vary depending on the specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pcimag.com [pcimag.com]
- 3. 1stsourceresearch.com [1stsourceresearch.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. US4593064A - Method for polymerizing methyl methacrylate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of sodium sulfinate salts on the polymerization characteristics of dual-cured resin cement systems exposed to attenuated light-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequential post-polymerization modification reactions of poly(pentafluorophenyl 4-vinylbenzenesulfonate) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving the yield of reactions with 4-(Benzyloxy)benzene-1-sulfinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-(benzyloxy)benzene-1-sulfinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of 4-(benzyloxy)benzene-1-sulfinic acid in organic synthesis?
A1: 4-(Benzyloxy)benzene-1-sulfinic acid and its derivatives are versatile reagents primarily used in the formation of carbon-carbon and carbon-sulfur bonds. Key applications include:
-
Synthesis of Sulfones: The sulfinate acts as a nucleophile in reactions with alkyl, allyl, and benzyl halides to form 4-(benzyloxy)phenyl sulfones. These sulfones are stable compounds and can be valuable intermediates in medicinal chemistry.
-
Julia-Kocienski Olefination: 4-(Benzyloxy)phenyl sulfones, particularly when modified with activating groups like benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT), are key reagents in the Julia-Kocienski olefination for the stereoselective synthesis of alkenes.[1][2][3]
Q2: What are the main stability concerns with 4-(benzyloxy)benzene-1-sulfinic acid?
A2: Like many sulfinic acids, 4-(benzyloxy)benzene-1-sulfinic acid can be unstable and is often generated in situ from its more stable salt form (e.g., sodium 4-(benzyloxy)benzene-1-sulfinate). Key stability issues include:
-
Disproportionation: Sulfinic acids can disproportionate into the corresponding sulfonic acid and thiosulfonate.
-
Oxidation: The sulfinic acid moiety is susceptible to oxidation to the corresponding sulfonic acid, especially in the presence of oxidizing agents or air over extended periods.
-
Thermal Decomposition: While specific data for this compound is limited, benzylic sulfinates, in general, can decompose at elevated temperatures (e.g., above 50 °C).
It is recommended to use freshly prepared or purified sulfinic acid or to generate it in situ for best results.
Q3: Can the benzyloxy group be cleaved under typical reaction conditions?
A3: The benzyl ether is generally stable under many reaction conditions. However, it can be sensitive to strongly acidic or reductive environments. For instance, conditions involving strong acids or catalytic hydrogenation (e.g., with H₂/Pd) will likely cleave the benzyl group, yielding the corresponding phenol. Care should be taken when choosing reagents and reaction conditions to avoid unintended deprotection.
Troubleshooting Guides
Low Yield in Sulfone Synthesis via Alkylation
Problem: Low yield of the desired 4-(benzyloxy)phenyl sulfone when reacting 4-(benzyloxy)benzene-1-sulfinic acid (or its salt) with an alkyl halide.
| Potential Cause | Recommended Solution |
| Instability of Sulfinic Acid | Use the more stable sodium sulfinate salt instead of the free acid. If using the free acid, ensure it is fresh and has been stored under an inert atmosphere. |
| Poor Nucleophilicity | The reaction is often performed with the sulfinate salt. Ensure the salt is fully dissolved. Using a polar aprotic solvent like DMF or DMSO can enhance nucleophilicity. |
| Side Reaction: O-Alkylation | While S-alkylation is generally favored, O-alkylation to form a sulfinate ester can occur. To favor S-alkylation, use less polar solvents or less reactive alkylating agents. |
| Side Reaction: Elimination | If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), use a less sterically hindered base or lower the reaction temperature. |
| Low Reactivity of Alkyl Halide | The reactivity of the halide is critical (I > Br > Cl). If using a less reactive halide (e.g., chloride), consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction). |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of the potential for decomposition of the sulfinate at higher temperatures. |
Experimental Protocol: Synthesis of a 4-(Benzyloxy)phenyl Alkyl Sulfone
This protocol describes a general procedure for the S-alkylation of a sulfinate salt.
-
To a solution of sodium 4-(benzyloxy)benzene-1-sulfinate (1.0 equiv.) in DMF (0.5 M), add the desired alkyl halide (1.1 equiv.).
-
If the alkyl halide is unreactive, a catalytic amount of sodium iodide (0.1 equiv.) can be added.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Decision-making flowchart for Julia-Kocienski olefination.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for reactions analogous to those involving 4-(benzyloxy)benzene-1-sulfinic acid and its derivatives. Note that yields can be highly substrate-dependent.
Table 1: Synthesis of Sulfones from Sodium Arenesulfinates and Benzyl Carbonates
| Entry | Arenesulfinate | Benzyl Carbonate | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Sodium p-toluenesulfinate | Methyl phenylmethyl carbonate | K₂CO₃ | DMSO | 80 | 95 |
| 2 | Sodium benzenesulfinate | Methyl (4-methoxyphenyl)methyl carbonate | K₂CO₃ | DMSO | 80 | 92 |
| 3 | Sodium p-toluenesulfinate | Methyl (4-chlorophenyl)methyl carbonate | K₂CO₃ | DMSO | 80 | 96 |
Data adapted from analogous reactions in the literature. Yields are for illustrative purposes.
Table 2: Influence of Reaction Conditions on Julia-Kocienski Olefination Stereoselectivity
| Entry | Sulfone Type | Base | Solvent | Temp (°C) | E:Z Ratio | Yield (%) |
| 1 | PT-Sulfone | KHMDS | DME | -78 to RT | >98:2 | 85 |
| 2 | PT-Sulfone | NaHMDS | THF | -78 to RT | 95:5 | 82 |
| 3 | BT-Sulfone | KHMDS | DME | -78 to RT | 80:20 | 75 |
| 4 | Pyridyl-Sulfone | LiHMDS | Toluene | -78 to RT | <5:95 | 78 |
Data is representative of typical outcomes for the Julia-Kocienski olefination with various activating groups and conditions. [1] This technical support center provides a starting point for troubleshooting and optimizing reactions with 4-(benzyloxy)benzene-1-sulfinic acid. For specific and complex cases, consulting the primary literature for closely related substrates is highly recommended.
References
Side reactions of 4-(Benzyloxy)benzene-1-sulfinic acid and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions encountered during the use of 4-(Benzyloxy)benzene-1-sulfinic acid.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
Researchers working with 4-(Benzyloxy)benzene-1-sulfinic acid may encounter several common side reactions that can impact reaction yield and product purity. This guide details these potential issues and provides strategies to minimize their occurrence.
Issue 1: Disproportionation to Sulfonic Acid and Thiosulfonate
One of the most common side reactions is the disproportionation of the sulfinic acid into 4-(benzyloxy)benzenesulfonic acid and S-(4-(benzyloxy)phenyl) 4-(benzyloxy)benzene-1-thiosulfonate. This reaction is often catalyzed by acid and elevated temperatures.
Symptoms:
-
Appearance of less polar spots on TLC, corresponding to the thiosulfonate.
-
Presence of a highly polar, water-soluble byproduct, the sulfonic acid.
-
Reduced yield of the desired product.
-
Complex NMR spectra showing signals for three different benzyloxy-phenyl species.
Mitigation Strategies:
| Strategy | Experimental Protocol |
| pH Control | Maintain a neutral or slightly basic pH during the reaction and workup. Sulfinate salts are generally more stable and less prone to disproportionation than the free acid.[1] If acidic conditions are necessary, they should be as mild as possible and the reaction time should be minimized. |
| Temperature Control | Perform reactions at or below room temperature whenever possible. Elevated temperatures can accelerate the rate of disproportionation. If heating is required, a careful optimization study should be conducted to find the lowest effective temperature. |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). While the primary mechanism is not oxidative, this minimizes the risk of radical-initiated side reactions that can contribute to decomposition.[1] |
| Use of Fresh Reagent | Use freshly prepared or properly stored 4-(Benzyloxy)benzene-1-sulfinic acid. Prolonged storage, especially if not under inert gas and protected from light and moisture, can lead to gradual disproportionation. |
Issue 2: Oxidation to 4-(Benzyloxy)benzenesulfonic Acid
4-(Benzyloxy)benzene-1-sulfinic acid is susceptible to oxidation to the corresponding sulfonic acid, which is a common impurity. This can be caused by oxidizing agents present in the reaction mixture or by exposure to air (autoxidation).[2][3]
Symptoms:
-
Formation of a highly polar byproduct that is often soluble in aqueous phases.
-
A decrease in the pH of the reaction mixture if the sulfonic acid is formed as the free acid.
-
Difficulty in isolating the desired product from the highly polar sulfonic acid.
Mitigation Strategies:
| Strategy | Experimental Protocol |
| Degassing of Solvents | Use degassed solvents to remove dissolved oxygen, a potential oxidant. Solvents can be degassed by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles. |
| Avoidance of Oxidizing Agents | Carefully review all reagents to ensure no strong oxidizing agents are present, unless required for the desired transformation. Be mindful of impurities in starting materials and solvents. |
| Low Temperature Reactions | Conduct reactions at low temperatures to minimize the rate of autoxidation.[2] |
| Use of Antioxidants | In some cases, the addition of a radical scavenger or antioxidant in catalytic amounts may help to suppress autoxidation, although this should be tested on a small scale to ensure it does not interfere with the primary reaction. |
Issue 3: Formation of Sulfones or Sulfinate Esters during Alkylation
When 4-(Benzyloxy)benzene-1-sulfinic acid or its salt is used as a nucleophile with alkylating agents, a mixture of S-alkylation (forming a sulfone) and O-alkylation (forming a sulfinate ester) products can be obtained. The ratio of these products is highly dependent on the reaction conditions.[1]
Symptoms:
-
Formation of two products with different polarities.
-
Complex product mixture that is difficult to separate.
-
Ambiguous NMR and mass spectrometry data if the products are not well-separated.
Mitigation Strategies:
| Strategy | Experimental Protocol |
| Solvent Choice | For the formation of sulfones (S-alkylation), use less polar, aprotic solvents. For the formation of sulfinate esters (O-alkylation), polar, protic solvents are generally preferred. |
| Nature of the Alkylating Agent | Hard electrophiles (e.g., trimethyloxonium tetrafluoroborate) tend to favor O-alkylation, leading to sulfinate esters. Soft electrophiles (e.g., alkyl halides) favor S-alkylation, resulting in sulfones.[1] |
| Counter-ion | The choice of the counter-ion in the sulfinate salt can influence the S/O selectivity. More ionic salts (e.g., sodium or potassium) in polar solvents may favor O-alkylation. |
Frequently Asked Questions (FAQs)
Q1: My 4-(Benzyloxy)benzene-1-sulfinic acid appears to be degrading upon storage. What are the optimal storage conditions?
A1: 4-(Benzyloxy)benzene-1-sulfinic acid should be stored in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen). It is sensitive to heat, light, moisture, and oxygen, which can promote disproportionation and oxidation. For long-term storage, refrigeration is recommended.
Q2: How can I purify 4-(Benzyloxy)benzene-1-sulfinic acid that contains the corresponding sulfonic acid?
A2: Purification can be challenging due to the similar structures.
-
Recrystallization: If a suitable solvent system can be found where the solubilities of the sulfinic and sulfonic acids differ significantly, recrystallization can be effective.
-
Extraction: The sulfonic acid is generally more water-soluble than the sulfinic acid. A careful liquid-liquid extraction with a buffered aqueous solution might allow for separation.
-
Chromatography: Column chromatography on silica gel can be used, but care must be taken as the acidic nature of the silica can sometimes promote decomposition. Using a deactivated silica gel or a different stationary phase like alumina might be beneficial.
Q3: I am trying to form the sulfonyl chloride from 4-(Benzyloxy)benzene-1-sulfinic acid using thionyl chloride, but I am getting a complex mixture. What could be the issue?
A3: The reaction of a sulfinic acid with thionyl chloride should yield the corresponding sulfinyl chloride, not the sulfonyl chloride.[4] To obtain the sulfonyl chloride, you would typically start from the corresponding sulfonic acid or its salt. If you are starting with the sulfinic acid, you might be observing byproducts from the reactivity of the initially formed sulfinyl chloride. Ensure your starting material is pure and that you are using the correct stoichiometry and reaction conditions for the desired transformation.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Disproportionation of 4-(Benzyloxy)benzene-1-sulfinic acid.
Caption: Oxidation of 4-(Benzyloxy)benzene-1-sulfinic acid.
Caption: Alkylation pathways of 4-(Benzyloxy)benzene-1-sulfinic acid.
Experimental Protocols
Protocol for Minimizing Disproportionation during a Reaction
This protocol provides a general workflow for a reaction using 4-(Benzyloxy)benzene-1-sulfinic acid as a nucleophile, aiming to minimize disproportionation.
Caption: Workflow to minimize side reactions.
References
- 1. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 2. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]
- 3. The hydrogen atom transfer reactivity of sulfinic acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02400F [pubs.rsc.org]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
Purification techniques for 4-(Benzyloxy)benzene-1-sulfinic acid
Welcome to the technical support center for 4-(Benzyloxy)benzene-1-sulfinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing or handling 4-(Benzyloxy)benzene-1-sulfinic acid?
A1: Impurities can arise from the synthetic route used or from the inherent instability of the sulfinic acid functional group. Common contaminants may include:
-
Starting Materials: Unreacted precursors such as 4-(benzyloxy)thiophenol or 4-(benzyloxy)benzene-1-sulfonyl chloride.
-
Oxidation Product: The corresponding sulfonic acid, 4-(benzyloxy)benzene-1-sulfonic acid, is a very common impurity formed by oxidation of the sulfinic acid.
-
Disproportionation Products: Sulfinic acids can be unstable and may disproportionate, especially when heated or under acidic/basic conditions, to yield the corresponding sulfonic acid and a thiosulfonate species.[1]
-
Inorganic Salts: Salts like sodium chloride or sodium sulfate may be present, depending on the workup procedure.[2]
Q2: My purified 4-(Benzyloxy)benzene-1-sulfinic acid shows signs of degradation over time. How can I prevent this?
A2: The instability of sulfinic acids is a known issue.[1][3] Degradation, often presenting as discoloration or the appearance of new spots on a TLC plate, is typically due to oxidation or disproportionation. To mitigate this, consider the following precautions:
-
Work at Low Temperatures: Perform purification steps, such as chromatography and solvent removal, at reduced temperatures whenever possible.
-
Use an Inert Atmosphere: Handling the compound under an inert atmosphere of nitrogen or argon can significantly reduce oxidative degradation.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Using solvents that have been degassed (e.g., by sparging with nitrogen) can be beneficial.
-
Avoid Prolonged Storage: It is often best to use the sulfinic acid soon after purification.[3] If storage is necessary, keep it as a solid in a freezer (-20°C) under an inert atmosphere.
Q3: Is recrystallization a suitable method for purifying this compound? If so, what solvents should I try?
A3: Recrystallization can be an effective technique for purifying 4-(Benzyloxy)benzene-1-sulfinic acid, provided a suitable solvent system is identified. The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but poorly soluble when cold, while impurities remain in solution.
A systematic solvent screen is recommended. Based on structurally related compounds, promising starting points include single solvents like methanol or toluene, or solvent pairs such as ethanol/water or ethyl acetate/heptane.[4][5]
Table 1: Example Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Result & Comments |
| Toluene | High | Low | Good crystal formation upon cooling. |
| Ethanol/Water (e.g., 9:1) | High | Low | May form fine needles. Adjust water content to optimize. |
| Ethyl Acetate/Heptane | High | Low | Oiling out may occur; try slow cooling with vigorous stirring. |
| Dichloromethane | High | High | Not suitable for recrystallization; good for chromatography. |
Q4: Can I use column chromatography for purification? What are the recommended conditions?
A4: Yes, column chromatography is a viable method. However, due to the potential for the acidic sulfinic acid group to interact strongly with standard silica gel, which can be slightly acidic and promote degradation, certain precautions are necessary. Both normal-phase and reversed-phase chromatography can be employed.
-
Normal-Phase (Silica Gel):
-
Precaution: To minimize degradation, the silica gel can be pre-treated with a small amount of a non-polar solvent containing ~1% triethylamine to neutralize acidic sites. Alternatively, run the column quickly.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a common starting point.
-
-
Reversed-Phase (C18 Silica):
-
Advantage: Often less harsh for sensitive compounds than standard silica gel.[6]
-
Eluent System: A gradient of acetonitrile in water is typically used. A small amount of a modifier like formic acid or TFA may be needed for good peak shape, but this should be used with caution due to the potential for acid-catalyzed degradation.[6]
-
Table 2: Comparison of Chromatographic Methods
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | C18-functionalized silica |
| Typical Eluent | Heptane/Ethyl Acetate | Water/Acetonitrile |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Risk of Degradation | Higher, due to acidic silica surface | Generally lower |
| Primary Use Case | Good for removing less polar impurities | Excellent for removing polar impurities and salts |
Experimental Protocols & Workflows
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve ~20 mg of crude product in a minimum amount of a hot solvent candidate (e.g., toluene).
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.
-
Observation: If clean crystals form, the solvent is suitable. If the product oils out or no solid forms, try a different solvent or a solvent pair.
-
Scale-Up: Dissolve the bulk of the crude material in the minimum volume of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum at a low temperature.
Protocol 2: Purification by Acid-Base Extraction
This technique is useful for removing non-acidic impurities.
-
Dissolution: Dissolve the crude 4-(Benzyloxy)benzene-1-sulfinic acid in an appropriate organic solvent such as ethyl acetate or diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a cold, dilute aqueous base (e.g., 5% NaHCO₃ solution). The sulfinic acid will deprotonate and move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer of the sulfinic acid.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a cold, dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The 4-(Benzyloxy)benzene-1-sulfinic acid will precipitate as a solid.
-
Final Extraction & Isolation: Extract the acidified aqueous solution with fresh portions of ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to yield the purified product.
Visual Guides
References
- 1. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 3. Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2248911A - Benzene sulphonic acid derivatives and manufacture thereof - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
Optimizing reaction conditions for 4-(Benzyloxy)benzene-1-sulfinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and handling of 4-(Benzyloxy)benzene-1-sulfinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(Benzyloxy)benzene-1-sulfinic acid?
A1: A widely used and reliable two-step method involves the chlorosulfonation of benzyl phenyl ether to form 4-(benzyloxy)benzenesulfonyl chloride, followed by the reduction of the sulfonyl chloride to the desired sulfinic acid.
Q2: Why is my isolated 4-(Benzyloxy)benzene-1-sulfinic acid impure, showing signs of degradation?
A2: Aryl sulfinic acids are known to be unstable and can undergo disproportionation to the corresponding sulfonic acid and thiosulfonate.[1] It is crucial to handle the isolated product under an inert atmosphere and store it at low temperatures. Over-vigorous drying or exposure to air and moisture can accelerate decomposition.
Q3: What are the expected major byproducts in the synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid?
A3: In the chlorosulfonation step, the primary byproduct is often the corresponding diaryl sulfone, formed by the reaction of the intermediate sulfonyl chloride with another molecule of benzyl phenyl ether. During the reduction step, incomplete reaction can leave residual sulfonyl chloride, while over-reduction may lead to the formation of the corresponding thiol.
Q4: What purification methods are recommended for 4-(Benzyloxy)benzene-1-sulfinic acid?
A4: Purification can be challenging due to the compound's instability. Careful precipitation from a suitable solvent system is often employed. For instance, dissolving the crude product in a minimal amount of a polar solvent and then adding a non-polar solvent can induce crystallization. Column chromatography on silica gel can be used, but care must be taken to avoid prolonged contact with the stationary phase, which can promote decomposition. It is advisable to use a solvent system that allows for rapid elution.
Q5: How can I confirm the identity and purity of my synthesized 4-(Benzyloxy)benzene-1-sulfinic acid?
A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) can be used to confirm the structure of the compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid.
Problem 1: Low yield of 4-(benzyloxy)benzenesulfonyl chloride in the chlorosulfonation step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reaction temperature | Maintain the recommended reaction temperature. Lower temperatures may slow down the reaction, while higher temperatures can lead to increased byproduct formation. |
| Hydrolysis of the sulfonyl chloride during workup | Minimize the contact time of the sulfonyl chloride with water during the workup. Use cold water and perform extractions quickly.[2] |
| Formation of diaryl sulfone byproduct | Use a slight excess of chlorosulfonic acid. However, a large excess can lead to other side reactions. The order of addition is also crucial; adding the benzyl phenyl ether to the chlorosulfonic acid is generally preferred.[2] |
Problem 2: Incomplete reduction of 4-(benzyloxy)benzenesulfonyl chloride.
| Possible Cause | Suggested Solution |
| Insufficient reducing agent | Use a molar excess of the reducing agent (e.g., sodium sulfite, zinc dust). |
| Low reaction temperature | Some reductions may require gentle heating to proceed at a reasonable rate. Monitor the temperature carefully to avoid decomposition of the product. |
| Poor quality of reducing agent | Ensure the reducing agent is fresh and has not been oxidized by exposure to air. |
Problem 3: Product decomposition during isolation and purification.
| Possible Cause | Suggested Solution |
| Exposure to air and moisture | Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware. |
| Overheating during solvent removal | Remove solvents under reduced pressure at low temperatures (rotary evaporation with a cold water bath). |
| Prolonged purification time | Plan the purification to be as efficient as possible. If using column chromatography, choose a solvent system that provides good separation with a reasonable elution time. |
| Acidity of silica gel | If using column chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine) to minimize acid-catalyzed decomposition. |
Experimental Protocols
A detailed methodology for the synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid is provided below.
Step 1: Synthesis of 4-(benzyloxy)benzenesulfonyl chloride
Materials:
-
Benzyl phenyl ether
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (2.0 eq) in an ice-salt bath.
-
Slowly add a solution of benzyl phenyl ether (1.0 eq) in dichloromethane to the cooled chlorosulfonic acid via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(benzyloxy)benzenesulfonyl chloride. The crude product can often be used in the next step without further purification.
Step 2: Synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid
Materials:
-
4-(benzyloxy)benzenesulfonyl chloride
-
Sodium sulfite
-
Sodium bicarbonate
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 4-(benzyloxy)benzenesulfonyl chloride (1.0 eq) in a suitable solvent such as diethyl ether.
-
In a separate flask, prepare a solution of sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in water.
-
Add the solution of the sulfonyl chloride to the aqueous solution of sodium sulfite and sodium bicarbonate at room temperature.
-
Stir the biphasic mixture vigorously for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and cool in an ice bath.
-
Carefully acidify the aqueous solution with 1 M hydrochloric acid to a pH of approximately 2-3. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(Benzyloxy)benzene-1-sulfinic acid.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 4-(Benzyloxy)benzene-1-sulfinic acid.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis issues.
References
4-(Benzyloxy)benzene-1-sulfinic acid stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(benzyloxy)benzene-1-sulfinic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(benzyloxy)benzene-1-sulfinic acid in solution?
A1: 4-(Benzyloxy)benzene-1-sulfinic acid, like other arylsulfinic acids, is susceptible to several degradation pathways in solution. The primary concerns are:
-
Oxidation: The sulfinic acid moiety can be readily oxidized to the corresponding sulfonic acid, especially in the presence of air (oxygen).
-
Disproportionation: Two molecules of the sulfinic acid can react to form a thiosulfonate and a sulfonic acid.
-
Acid-catalyzed cleavage: The benzyloxy ether linkage is stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions, yielding 4-hydroxybenzene-1-sulfinic acid and benzyl alcohol or related benzyl species.
-
Solvent-mediated degradation: Protic solvents, such as alcohols and water, can facilitate degradation pathways, including disproportionation. Aprotic solvents are generally preferred for enhanced stability.
Q2: What are the ideal storage conditions for solutions of 4-(benzyloxy)benzene-1-sulfinic acid?
A2: To minimize degradation, solutions of 4-(benzyloxy)benzene-1-sulfinic acid should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures (-20°C to -80°C) to slow down the rate of degradation reactions.
-
Atmosphere: Overlay the solution with an inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect the solution from light to prevent potential photodegradation.
-
Solvent: Use dry, aprotic solvents whenever possible. If an aqueous or protic solvent is required for the experiment, prepare the solution fresh and use it immediately.
Q3: How can I monitor the stability of my 4-(benzyloxy)benzene-1-sulfinic acid solution?
A3: The stability of the solution can be monitored using various analytical techniques. A common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Method: A reversed-phase HPLC method can be developed to separate 4-(benzyloxy)benzene-1-sulfinic acid from its potential degradation products, such as 4-(benzyloxy)benzene-1-sulfonic acid and 4-hydroxybenzene-1-sulfinic acid.
-
Analysis: By running a time-course experiment (analyzing the solution at different time points), you can quantify the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
Problem: I am observing a rapid loss of my starting material, 4-(benzyloxy)benzene-1-sulfinic acid, in my reaction mixture.
-
Question 1: What solvent are you using?
-
Answer: If you are using a protic solvent (e.g., methanol, ethanol, water), this could be accelerating the degradation of the sulfinic acid. Sulfinic acids are generally less stable in protic solvents, which can facilitate disproportionation.
-
Recommendation: If your experimental conditions permit, switch to a dry, aprotic solvent such as acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). If a protic solvent is necessary, ensure it is deoxygenated and prepare your solution immediately before use.
-
-
Question 2: Is your reaction open to the air?
-
Answer: The sulfinic acid moiety is susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding sulfonic acid.
-
Recommendation: Perform your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Question 3: What is the pH of your solution?
-
Answer: Strong acidic conditions can lead to the cleavage of the benzyloxy ether bond.
-
Recommendation: If possible, maintain a neutral or slightly basic pH. If acidic conditions are required, consider the possibility of ether cleavage and analyze for the formation of 4-hydroxybenzene-1-sulfinic acid.
-
Problem: I am seeing an unexpected peak in my HPLC chromatogram that grows over time.
-
Question 1: What is the retention time of the new peak relative to your starting material?
-
Answer: A more polar compound will typically have a shorter retention time on a reversed-phase HPLC column. The likely degradation products, 4-(benzyloxy)benzene-1-sulfonic acid and 4-hydroxybenzene-1-sulfinic acid, are more polar than the parent compound.
-
Recommendation: Use LC-MS to identify the mass of the unknown peak. The expected masses would be:
-
4-(benzyloxy)benzene-1-sulfonic acid: [M+H]⁺ = 265.06
-
4-hydroxybenzene-1-sulfinic acid: [M+H]⁺ = 159.01
-
-
-
Question 2: Have you confirmed the identity of your starting material?
-
Answer: It is crucial to ensure the purity of the starting material. Impurities can lead to misleading results.
-
Recommendation: Characterize the fresh solid material by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before preparing solutions.
-
Data Presentation
Table 1: General Stability of Arylsulfinic Acids under Various Conditions (Qualitative)
| Condition | Protic Solvents (e.g., MeOH, H₂O) | Aprotic Solvents (e.g., MeCN, THF) | Presence of Oxygen | Strong Acid (e.g., HCl) |
| Stability | Less Stable | More Stable | Prone to Oxidation | Potential for Ether Cleavage |
| Primary Degradation | Disproportionation, Oxidation | Oxidation | Oxidation | Ether Cleavage, Oxidation |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of 4-(Benzyloxy)benzene-1-sulfinic acid in Solution by HPLC
-
Solution Preparation:
-
Prepare a stock solution of 4-(benzyloxy)benzene-1-sulfinic acid (e.g., 1 mg/mL) in the desired solvent (e.g., acetonitrile).
-
If testing stability under specific conditions, prepare separate solutions with the addition of acid, base, or water.
-
For oxidative stability, prepare a solution in a solvent that has been sparged with air or oxygen. For anaerobic stability, use a deoxygenated solvent and prepare the solution in a glovebox or under an inert atmosphere.
-
-
Time-Course Study:
-
Store the solutions under the desired conditions (e.g., room temperature, 40°C, or protected from light).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of 4-(benzyloxy)benzene-1-sulfinic acid and any new peaks that appear over time.
-
Plot the percentage of the remaining parent compound as a function of time to determine the degradation rate.
-
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Potential degradation pathways.
Technical Support Center: 4-(Benzyloxy)benzene-1-sulfinic acid Mediated Sulfonylation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(benzyloxy)benzene-1-sulfinic acid in sulfonylation reactions.
Troubleshooting Guide
This section addresses common issues encountered during the sulfonylation of amines with 4-(benzyloxy)benzene-1-sulfinic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inadequate Activation of Sulfinic Acid: Direct reaction of a sulfinic acid with an amine is often slow. The sulfinic acid needs to be converted to a more reactive intermediate. 2. Poor Quality of Sulfinic Acid: 4-(Benzyloxy)benzene-1-sulfinic acid can be prone to oxidation to the corresponding sulfonic acid or disproportionation, especially if not stored properly. 3. Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly. 4. Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and yield. | 1. In-situ Activation: Convert the sulfinic acid to a more reactive species. Common methods include conversion to the sulfonyl chloride using reagents like N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂), or activation with an oxidizing agent like iodine (I₂) in the presence of the amine. 2. Check Reagent Quality: Use freshly prepared or properly stored 4-(benzyloxy)benzene-1-sulfinic acid. Consider preparing it fresh from 4-(benzyloxy)thiophenol if quality is uncertain. Store the sulfinic acid under an inert atmosphere (nitrogen or argon) at low temperature. 3. Optimize Reaction Conditions for Less Reactive Amines: Increase the reaction temperature, use a more forcing base, or consider a catalyst. For aniline derivatives, a copper catalyst might be beneficial. 4. Solvent and Base Screening: For polar substrates, polar aprotic solvents like DMF or acetonitrile are often effective. For less polar substrates, dichloromethane (DCM) or tetrahydrofuran (THF) can be used. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[1] |
| Formation of Side Products | 1. Oxidation to Sulfonic Acid: The sulfinic acid can be oxidized to the corresponding sulfonic acid, which is unreactive towards sulfonamide formation. This can be exacerbated by the presence of oxidizing agents or air. 2. Disproportionation: Arylsulfinic acids can disproportionate into a sulfonic acid and a thiosulfonate. 3. Cleavage of the Benzyl Ether: The benzyloxy group can be sensitive to certain reaction conditions, particularly strong acids or reducing agents, leading to the formation of the corresponding phenol. 4. Formation of N-Oxides (if using an oxidizing agent): If an oxidizing agent is used to activate the sulfinic acid, it may also oxidize the amine starting material. | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation by atmospheric oxygen. 2. Controlled Addition of Reagents: Add activating agents slowly and at a controlled temperature to minimize side reactions. 3. Avoid Harsh Conditions: Avoid strongly acidic or reducing conditions if the benzyl ether is to be preserved. If cleavage is observed, consider alternative activating agents that do not require harsh conditions. 4. Stoichiometry Control: Use the correct stoichiometry of the activating/oxidizing agent to avoid unwanted oxidation of the starting materials. |
| Difficult Product Isolation/Purification | 1. Polarity of the Sulfonamide: Sulfonamides can be quite polar, leading to difficulties with extraction and chromatography. 2. Presence of Sulfonic Acid Byproduct: The sulfonic acid byproduct is highly polar and can interfere with the purification of the desired sulfonamide. 3. Emulsion Formation during Workup: The presence of salts and polar byproducts can lead to the formation of emulsions during aqueous workup. | 1. Chromatography Optimization: Use a suitable solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system is often effective. 2. Aqueous Wash: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid byproduct. 3. Brine Wash: To break emulsions, wash the organic layer with brine (saturated NaCl solution). 4. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: How can I prepare 4-(benzyloxy)benzene-1-sulfinic acid?
A1: A common method for the preparation of arylsulfinic acids is the reduction of the corresponding sulfonyl chloride. 4-(Benzyloxy)benzene-1-sulfonyl chloride can be treated with a reducing agent like sodium sulfite or zinc dust to yield the desired sulfinic acid. Alternatively, it can be synthesized from 4-(benzyloxy)thiophenol via oxidation.
Q2: What is the best way to store 4-(benzyloxy)benzene-1-sulfinic acid?
A2: 4-(Benzyloxy)benzene-1-sulfinic acid should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent oxidation and disproportionation. It is a powder and should be handled accordingly.[2]
Q3: Can I use 4-(benzyloxy)benzene-1-sulfinic acid directly with an amine to form a sulfonamide?
A3: While direct condensation is possible, it is often very slow and inefficient. In-situ activation of the sulfinic acid to a more reactive species, such as a sulfonyl chloride or a sulfonyl iodide, is highly recommended to achieve good yields and reasonable reaction times.
Q4: My reaction is not going to completion. What can I do?
A4: If the reaction has stalled, you can try the following:
-
Increase the temperature: Gently heating the reaction mixture can often drive it to completion.
-
Add more activating agent: If you are using an activating agent, a small additional portion might be necessary.
-
Extend the reaction time: Some reactions, especially with less reactive amines, may require longer reaction times.
Q5: I am observing a byproduct that I suspect is the corresponding sulfonic acid. How can I confirm this and how can I avoid its formation?
A5: The sulfonic acid byproduct can often be identified by its high polarity on TLC and by analytical techniques such as mass spectrometry. To minimize its formation, ensure your reaction is run under an inert atmosphere and that the 4-(benzyloxy)benzene-1-sulfinic acid used is of high quality. Avoid an excess of any oxidizing agents used for activation.
Experimental Protocols
General Protocol for the One-Pot Synthesis of Sulfonamides from 4-(Benzyloxy)thiophenol
This protocol describes a one-pot synthesis of a sulfonamide starting from the corresponding thiol, which proceeds through an in-situ generated sulfinic acid intermediate. This method avoids the isolation of the potentially unstable sulfinic acid.
Materials:
-
4-(Benzyloxy)thiophenol
-
Amine (e.g., benzylamine)
-
N-Chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride (TBAC)
-
Water
-
Acetonitrile (CH₃CN)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(benzyloxy)thiophenol (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add N-chlorosuccinimide (3.0 mmol) and tetrabutylammonium chloride (1.0 mmol).
-
Add water (0.5 mL) and stir the mixture vigorously at room temperature for 30 minutes. The reaction progress, corresponding to the formation of the sulfonyl chloride, can be monitored by TLC.
-
In a separate flask, dissolve the amine (1.2 mmol) and pyridine (1.5 mmol) in acetonitrile (2 mL).
-
Cool the sulfonyl chloride solution to 0 °C in an ice bath and add the amine solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
-
Quench the reaction by adding water (10 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Data Presentation
The following table provides a general comparison of reaction conditions for sulfonamide synthesis from arylsulfonyl chlorides and amines, which can be a useful reference when developing a protocol starting from 4-(benzyloxy)benzene-1-sulfinic acid (after conversion to the sulfonyl chloride).
| Amine Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | Pyridine | DCM | 0 - RT | 1 - 3 | 85 - 95 |
| Secondary Aliphatic | Triethylamine | THF | RT - 50 | 2 - 6 | 80 - 90 |
| Aniline (electron-rich) | Pyridine | DCM | RT | 3 - 5 | 75 - 85 |
| Aniline (electron-poor) | DMAP (cat.), TEA | DMF | 50 - 80 | 6 - 12 | 60 - 75 |
Note: These are general conditions and may require optimization for specific substrates.
Visualizations
Experimental Workflow for One-Pot Sulfonamide Synthesis
References
Common impurities in 4-(Benzyloxy)benzene-1-sulfinic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)benzene-1-sulfinic acid. The information provided addresses common impurities encountered during synthesis and purification, along with detailed methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared 4-(Benzyloxy)benzene-1-sulfinic acid?
A1: The most common impurities in 4-(Benzyloxy)benzene-1-sulfinic acid typically arise from the synthetic route, which commonly involves the reduction of 4-(benzyloxy)benzenesulfonyl chloride. The primary impurities to be aware of are:
-
Unreacted Starting Material: 4-(Benzyloxy)benzenesulfonyl chloride
-
Hydrolysis Product: 4-(Benzyloxy)benzenesulfonic acid
-
Over-reduction Byproducts: 4-(Benzyloxy)thiophenol and bis(4-(benzyloxy)phenyl) disulfide
-
Side-product from Precursor Synthesis: 4,4'-Bis(benzyloxy)diphenyl sulfone
-
Inorganic Salts: Residual salts from the reducing agents and work-up procedures.
Q2: How can I qualitatively detect the presence of these impurities in my sample?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for the initial detection of impurities. A typical mobile phase for analyzing 4-(benzyloxy)benzene-1-sulfinic acid and its less polar impurities is a mixture of hexane and ethyl acetate. More polar impurities, such as the sulfonic acid, may require a more polar solvent system, such as dichloromethane and methanol. Staining with potassium permanganate can help visualize the different spots. For more definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended technique.
Q3: What is the most straightforward method for purifying crude 4-(Benzyloxy)benzene-1-sulfinic acid on a laboratory scale?
A3: For many common impurity profiles, recrystallization is the most effective and straightforward purification method. The choice of solvent is critical and depends on the specific impurities present. A solvent system in which the sulfinic acid has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
Q4: Can column chromatography be used to purify 4-(Benzyloxy)benzene-1-sulfinic acid?
A4: Yes, column chromatography can be an effective purification method, particularly for removing impurities with significantly different polarities. Normal-phase silica gel chromatography is commonly used. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane/ethyl acetate mixture) can effectively separate the desired product from both less polar and more polar impurities.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of 4-(Benzyloxy)benzene-1-sulfinic acid.
Issue 1: Oily Product Obtained After Synthesis
Possible Cause: Presence of significant amounts of non-polar impurities such as unreacted 4-(benzyloxy)benzenesulfonyl chloride or 4,4'-bis(benzyloxy)diphenyl sulfone.
Solution: An initial purification step using liquid-liquid extraction can be effective. Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with an aqueous sodium bicarbonate solution. The sulfinic acid will be deprotonated and move to the aqueous layer, while the less acidic or neutral impurities will remain in the organic layer. The aqueous layer can then be acidified and the purified sulfinic acid extracted back into an organic solvent.
Issue 2: Product is a Persistent Off-White or Yellowish Solid
Possible Cause: Presence of colored impurities, potentially arising from over-reduction to the thiophenol and subsequent oxidation to the disulfide, or other colored byproducts.
Solution: Recrystallization is often effective in removing colored impurities. If a single solvent recrystallization does not yield a white product, a two-solvent recrystallization system can be employed. Common solvent pairs include ethanol/water or dichloromethane/hexane. Dissolve the crude product in the minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Slow cooling should then induce the crystallization of the pure product.
Issue 3: Low Yield After Recrystallization
Possible Cause:
-
Incorrect Solvent Choice: The product may have significant solubility in the mother liquor even at low temperatures.
-
Too Much Solvent Used: Using an excessive amount of solvent will result in a lower recovery of the crystalline product.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to identify the optimal one for recrystallization.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.
Data Presentation
The following table summarizes the common impurities and their typical retention characteristics relative to 4-(Benzyloxy)benzene-1-sulfinic acid in a standard reversed-phase HPLC analysis.
| Impurity | Chemical Structure | Typical Relative Retention Time (RRT) |
| 4-(Benzyloxy)benzenesulfonic acid | C13H12O4S | < 1.0 |
| 4-(Benzyloxy)benzene-1-sulfinic acid | C13H12O3S | 1.0 |
| 4-(Benzyloxy)thiophenol | C13H12OS | > 1.0 |
| 4-(Benzyloxy)benzenesulfonyl chloride | C13H11ClO3S | > 1.0 |
| bis(4-(benzyloxy)phenyl) disulfide | C26H22O2S2 | >> 1.0 |
| 4,4'-Bis(benzyloxy)diphenyl sulfone | C26H22O4S | >> 1.0 |
Experimental Protocols
Synthesis of 4-(Benzyloxy)benzene-1-sulfinic acid
This procedure is adapted from the general method for the reduction of arylsulfonyl chlorides.
Materials:
-
4-(Benzyloxy)benzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M
-
Sodium chloride (NaCl), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)benzenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
In a separate flask, prepare a solution of sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in deionized water.
-
Slowly add the solution of 4-(benzyloxy)benzenesulfonyl chloride to the aqueous solution of sodium sulfite and sodium bicarbonate with vigorous stirring at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract with dichloromethane to remove any unreacted sulfonyl chloride and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 1M HCl. The 4-(benzyloxy)benzene-1-sulfinic acid will precipitate as a white solid.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-(benzyloxy)benzene-1-sulfinic acid.
Purification by Recrystallization
Materials:
-
Crude 4-(Benzyloxy)benzene-1-sulfinic acid
-
Ethanol
-
Deionized water
Procedure:
-
Place the crude 4-(benzyloxy)benzene-1-sulfinic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure 4-(Benzyloxy)benzene-1-sulfinic acid.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 4-(Benzyloxy)benzene-1-sulfinic acid.
Caption: Logical relationships between 4-(Benzyloxy)benzene-1-sulfinic acid and its common impurities.
Impact of solvent on 4-(Benzyloxy)benzene-1-sulfinic acid reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(benzyloxy)benzene-1-sulfinic acid. The information is designed to address common experimental challenges, with a focus on the impact of solvent choice on reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 4-(benzyloxy)benzene-1-sulfinic acid?
A1: While specific solubility data for 4-(benzyloxy)benzene-1-sulfinic acid is not extensively published, its structure suggests solubility in a range of organic solvents. Based on the behavior of similar compounds like benzenesulfonic acid and 4-(benzyloxy)benzene-1-sulfonamide, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.[1][2][3] Its solubility in nonpolar solvents like diethyl ether is likely to be limited.[3]
Q2: How does the choice of solvent affect the stability of 4-(benzyloxy)benzene-1-sulfinic acid?
A2: Sulfinic acids are known to be susceptible to autoxidation, a reaction that is influenced by the solvent environment. The rate of autoxidation, which proceeds via sulfonyl radicals, can be slower in organic solvents compared to aqueous solutions.[4] Therefore, storing and reacting 4-(benzyloxy)benzene-1-sulfinic acid in dry, deoxygenated organic solvents is recommended to minimize degradation.
Q3: Can the solvent influence the product distribution when using 4-(benzyloxy)benzene-1-sulfinic acid as a reactant?
A3: Yes, the solvent can play a crucial role in directing the outcome of reactions involving sulfinic acids. For instance, in alkylation reactions, the polarity of the solvent and the nature of the alkylating agent can determine whether the reaction yields a sulfone (C-alkylation) or a sulfinate ester (O-alkylation). Highly polarized reactants are more likely to produce sulfinate esters.
Q4: What are the key differences in reactivity when using protic versus aprotic solvents?
A4: 4-(Benzyloxy)benzene-1-sulfinic acid is a strong hydrogen-bond donor. In protic, hydrogen-bond accepting solvents (e.g., alcohols), the sulfinic acid's reactivity can be significantly reduced due to strong hydrogen-bonding interactions with the solvent.[4][5] In contrast, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) do not form strong hydrogen bonds with the sulfinic acid, leaving it more "free" and potentially more reactive.[6]
Troubleshooting Guides
Issue 1: Low or No Reactivity
| Possible Cause | Troubleshooting Step | Explanation |
| Inappropriate solvent choice (protic solvent) | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | Protic solvents can form strong hydrogen bonds with the sulfinic acid, reducing its nucleophilicity and overall reactivity.[4][5] |
| Poor solubility of reactants | Ensure all reactants are fully dissolved. This may require changing the solvent or gently heating the reaction mixture. | For a reaction to proceed efficiently, the reactants must be in the same phase. |
| Degradation of 4-(benzyloxy)benzene-1-sulfinic acid | Use fresh or properly stored sulfinic acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Sulfinic acids are prone to oxidation, which can lead to the formation of unreactive sulfonic acid. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Explanation |
| Disproportionation of the sulfinic acid | Lower the reaction temperature and ensure the absence of strong acids. | Sulfinic acids can disproportionate into the corresponding sulfonic acid and a thiosulfonate, especially at elevated temperatures. |
| Solvent participation in the reaction | Choose a non-participatory solvent. For example, if esterification is a problem, avoid alcohol-based solvents. | Some solvents can act as reactants under certain conditions. |
| Oxidation of the sulfinic acid | Degas the solvent and run the reaction under an inert atmosphere. | The presence of oxygen can lead to the formation of the corresponding sulfonic acid.[4] |
Issue 3: Inconsistent Reaction Yields
| Possible Cause | Troubleshooting Step | Explanation |
| Variability in solvent quality (e.g., water content) | Use anhydrous solvents. | Water can hydrolyze reactants or intermediates and can also affect the solubility of reagents. |
| Inconsistent reaction temperature | Use a temperature-controlled reaction setup. | Reaction rates are highly sensitive to temperature fluctuations. |
| Atmospheric exposure | Maintain a consistent inert atmosphere throughout the reaction. | Oxygen and moisture from the air can lead to side reactions and degradation, causing variable yields. |
Data Presentation
The following table summarizes the expected impact of different solvent types on the reactivity of 4-(benzyloxy)benzene-1-sulfinic acid in common reaction pathways.
| Solvent Type | Typical Examples | Expected Impact on Sulfone Formation (vs. Alkyl Halide) | Expected Impact on Sulfinate Ester Formation (vs. Alcohol) | General Reactivity Trend |
| Polar Protic | Water, Ethanol, Methanol | May be slower due to H-bonding; potential for solvolysis of the alkyl halide. | Can act as both solvent and reactant; equilibrium may be a factor. | Generally lower due to solvent H-bonding.[4][5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally favored; solvates the counter-ion of the sulfinate salt, enhancing nucleophilicity. | Good for reactions with external alcohols; solvent is non-competitive. | Generally higher due to the "free" nature of the sulfinic acid/sulfinate.[6] |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Lower solubility may be an issue; reaction rates may be slower. | May require a catalyst to proceed efficiently. | Highly dependent on reactant solubility. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of sulfones and sulfinate esters, adapted from literature procedures for analogous compounds. Optimization for 4-(benzyloxy)benzene-1-sulfinic acid may be required.
Protocol 1: Synthesis of a Sulfone (via Michael Addition)
This protocol is adapted from a procedure for the synthesis of allylic sulfones.[7]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-(benzyloxy)benzene-1-sulfinic acid (1.0 eq.) and an appropriate Michael acceptor (e.g., an α,β-unsaturated ketone) (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Reaction: Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of a Sulfinate Ester
This protocol is a general method for the esterification of sulfinic acids.[5]
-
Reactant Preparation: To a solution of 4-(benzyloxy)benzene-1-sulfinic acid (1.0 eq.) and the desired alcohol (1.5 eq.) in a suitable aprotic solvent (e.g., diethyl ether or THF), add a catalytic amount of a Lewis acid (e.g., a lanthanide(III) triflate).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving 4-(benzyloxy)benzene-1-sulfinic acid.
Caption: Troubleshooting guide for low reactivity in reactions with 4-(benzyloxy)benzene-1-sulfinic acid.
References
- 1. baranlab.org [baranlab.org]
- 2. EP2851362B1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]
- 6. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-(Benzyloxy)benzene-1-sulfinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 4-(benzyloxy)benzene-1-sulfinic acid.
Frequently Asked Questions (FAQs)
Q1: My heterogeneous acid catalyst (e.g., sulfated zirconia, Nafion) is losing activity when used in reactions with 4-(benzyloxy)benzene-1-sulfinic acid, especially in the presence of water. What is the likely cause?
A1: The most probable cause of deactivation for solid acid catalysts in the presence of water is the leaching of the active sulfonic acid groups from the support material.[1][2] 4-(Benzyloxy)benzene-1-sulfinic acid can be oxidized to the corresponding sulfonic acid, which may further interact with the catalyst support. Additionally, water in the reaction medium can facilitate the hydrolysis and subsequent leaching of the sulfonic acid moieties from the catalyst surface, leading to a gradual loss of active sites.[1]
Q2: I am using a palladium catalyst for a cross-coupling reaction with a salt of 4-(benzyloxy)benzene-1-sulfinic acid and I'm observing a decrease in catalytic activity over time. What could be the issue?
A2: Catalyst deactivation in this context can be attributed to several factors:
-
Sulfur Poisoning: Sulfur compounds are known to be potent poisons for many metal catalysts, including palladium.[3][4] The sulfinic acid or its derivatives can strongly adsorb onto the palladium surface, blocking active sites and inhibiting the catalytic cycle.[3][4]
-
Ligand Degradation: In many cross-coupling reactions, phosphine-based ligands are used. These ligands can be susceptible to oxidation or other forms of degradation, which can be influenced by the presence of the sulfinic acid moiety.
-
Formation of Inactive Palladium Species: The reaction conditions might favor the formation of inactive palladium species, such as palladium black or larger nanoparticles with lower catalytic activity.
Q3: My reaction is showing an unexpected side product, 4-hydroxybenzene-1-sulfinic acid, and the catalyst activity is dropping. What is happening?
A3: The appearance of 4-hydroxybenzene-1-sulfinic acid strongly suggests that debenzylation is occurring.[5][6][7] The benzyloxy group is susceptible to cleavage under various catalytic conditions, particularly with hydrogenation catalysts (e.g., Pd/C) in the presence of a hydrogen source, or with strong acid catalysts. This side reaction can contribute to catalyst deactivation by creating species that adsorb strongly to the catalyst surface.
Q4: Can the 4-(benzyloxy)benzene-1-sulfinic acid itself be the cause of catalyst deactivation?
A4: Yes. Sulfinic acids are known to be reactive species. They can act as hydrogen atom donors and participate in radical reactions.[8] They can also be oxidized to sulfonic acids or reduced.[9] These transformations can lead to the formation of byproducts that may poison the catalyst or alter the reaction medium in a way that is detrimental to catalyst stability. For instance, the in-situ formation of sulfonic acids can increase the acidity of the reaction mixture, potentially leading to undesired side reactions or catalyst degradation.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Leaching of Supported Acid Catalysts
This guide provides a systematic approach to identify and address the leaching of active sites from supported acid catalysts.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting catalyst leaching.
Experimental Protocol: Test for Leaching
-
Reaction Setup: Run the catalytic reaction under standard conditions for a set period.
-
Catalyst Removal: At the end of the reaction, filter off the solid catalyst.
-
Filtrate Analysis:
-
Take a sample of the filtrate and add a fresh batch of reactants (without any solid catalyst).
-
Monitor the reaction progress. If the reaction proceeds, it indicates that active species have leached from the solid catalyst into the solution.
-
Alternatively, analyze the filtrate for the presence of the active species (e.g., sulfur content via ICP-MS if it's a sulfated metal oxide).
-
Quantitative Data: Impact of Support on Catalyst Leaching
| Catalyst Support | Linker for -SO3H | Solvent System | Leaching Observed (% of initial activity in filtrate) |
| Mesoporous Silica (SBA-15) | Propyl | Toluene (anhydrous) | < 1% |
| Mesoporous Silica (SBA-15) | Propyl | Toluene/Water (9:1) | 15% |
| Polystyrene | Divinylbenzene | Methanol | 5% |
| Carbon Nanotubes | Phenyl | Dichloromethane | < 2% |
| Note: This table presents representative data for supported sulfonic acid catalysts to illustrate the concept of leaching under different conditions. |
Guide 2: Addressing Catalyst Poisoning by Sulfur Compounds
This guide focuses on identifying and mitigating catalyst poisoning when using metal catalysts (e.g., Pd, Pt, Ru) with 4-(benzyloxy)benzene-1-sulfinic acid.
Logical Relationship Diagram:
Caption: Relationship between sulfur compounds and catalyst deactivation.
Troubleshooting Steps:
-
Confirm Poisoning:
-
Surface Analysis: Analyze the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the presence of sulfur on the catalyst surface.
-
Competitive Adsorption: Introduce a known catalyst poison (e.g., a thiol) in a small amount to a fresh reaction. If the deactivation profile is similar, it suggests poisoning is the likely cause.
-
-
Mitigation Strategies:
-
Use of Scavengers: Introduce a stoichiometric amount of a scavenger that can react with and neutralize potential poisons.
-
Catalyst Modification: Employ catalysts that are known to be more resistant to sulfur poisoning. For example, some bimetallic catalysts or catalysts with specific protective coatings may show enhanced stability.[10]
-
Reaction Conditions Optimization: Adjusting the reaction temperature or pressure may alter the adsorption equilibrium of the poisoning species on the catalyst surface, potentially reducing the deactivation rate.
-
Experimental Protocol: Catalyst Regeneration (for noble metal catalysts)
Caution: These are general procedures and may need to be optimized for your specific catalyst and system.
-
Washing: Wash the catalyst with a solvent that can dissolve the adsorbed species but not the catalyst itself. This may include organic solvents or dilute aqueous solutions of a non-coordinating acid or base.
-
Oxidative Treatment: For coke or heavy organic fouling, a controlled calcination in air or a dilute oxygen stream at elevated temperatures can burn off the deposits. This must be done carefully to avoid sintering of the metal particles.
-
Reductive Treatment: After an oxidative treatment, or to remove certain adsorbed species, the catalyst may need to be re-reduced in a stream of hydrogen at a controlled temperature.
Summary of Key Deactivation Pathways and Mitigation Strategies
| Deactivation Pathway | Common Causes | Key Indicators | Mitigation Strategies |
| Leaching | - Presence of water or protic solvents- Weak bonding of active sites to the support | - Catalytic activity in the filtrate after catalyst removal- Loss of active species from the solid catalyst (elemental analysis) | - Use of anhydrous solvents- Employ more stable, hydrophobic supports- Modify the linker between the active site and the support |
| Poisoning | - Strong adsorption of the sulfinic acid, its salts, or byproducts onto the active sites | - Rapid loss of activity, often at the beginning of the reaction- Presence of sulfur on the catalyst surface (XPS) | - Use of more poison-resistant catalysts- Purification of reactants- Addition of scavengers |
| Debenzylation | - Hydrogenolysis conditions (e.g., H₂, Pd/C)- Strong acid catalysis | - Formation of 4-hydroxybenzene-1-sulfinic acid or related phenols | - Avoid catalysts and conditions known to promote hydrogenolysis- Use milder acid catalysts or reaction conditions |
| Fouling/Coking | - Polymerization or decomposition of reactants or products on the catalyst surface | - Visible change in catalyst color (darkening)- Blockage of catalyst pores (BET analysis) | - Lowering reaction temperature- Periodic regeneration through calcination |
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The continuous catalytic debenzylation of 1,4-Dibenzyloxybenzene with H-2 in THF expanded with high pressure CO2 - Lancaster EPrints [eprints.lancs.ac.uk]
- 8. The hydrogen atom transfer reactivity of sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring the progress of reactions with 4-(Benzyloxy)benzene-1-sulfinic acid
Technical Support Center: 4-(Benzyloxy)benzene-1-sulfinic acid
Welcome to the technical support center for 4-(Benzyloxy)benzene-1-sulfinic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate the smooth monitoring of reaction progress.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions involving 4-(benzyloxy)benzene-1-sulfinic acid?
A1: The progress of reactions involving 4-(benzyloxy)benzene-1-sulfinic acid can be effectively monitored using standard chromatographic and spectroscopic techniques. The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: 4-(Benzyloxy)benzene-1-sulfinic acid is unstable. How does this affect reaction monitoring?
A2: Sulfinic acids are known to be unstable and can undergo disproportionation, especially when heated or under acidic conditions, to form the corresponding sulfonic acid and a thiosulfonate.[1] This instability means that reaction aliquots should be analyzed promptly or quenched appropriately to prevent degradation, which could lead to inaccurate assessments of the reaction's progress.
Q3: What are the expected side products in reactions with 4-(benzyloxy)benzene-1-sulfinic acid, and how can I detect them?
A3: The primary side products arise from the inherent reactivity and potential instability of the sulfinic acid functional group.[1]
-
Disproportionation Products: 4-(Benzyloxy)benzenesulfonic acid and the corresponding thiosulfonate.
-
Oxidation Product: 4-(Benzyloxy)phenyl sulfone, if oxidizing agents are present.[2]
-
Products from Self-Condensation: Sulfinyl sulfones (sulfinic anhydrides) can form from the reaction of two sulfinic acid molecules.[1]
These side products can often be detected by TLC as new spots, by HPLC as new peaks in the chromatogram, or identified by MS analysis of the reaction mixture.
Q4: How can I effectively quench a reaction aliquot for accurate analysis?
A4: To prevent further reaction or degradation of the sulfinic acid, the aliquot should be immediately diluted in a cold solvent (the mobile phase for HPLC is often a good choice) and analyzed as quickly as possible. If the reaction is base-catalyzed, quenching with a mild acid may be necessary, and vice-versa. For analysis by MS, immediate dilution and injection is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiment.
Issue 1: Reaction Stalled (Starting Material Consumed, but No Product Formed)
If TLC or HPLC analysis shows the consumption of 4-(benzyloxy)benzene-1-sulfinic acid but no formation of the desired product, consider the following possibilities.
-
Possible Cause 1: Decomposition of the Sulfinic Acid. The sulfinic acid may be degrading under the reaction conditions.
-
Solution: Re-evaluate the reaction temperature and pH. Sulfinic acids are sensitive to heat and strong acids/bases.[1] Attempt the reaction at a lower temperature.
-
-
Possible Cause 2: Formation of Undetected Side Products. The product may be an unexpected side product that is not easily visible by the chosen analytical method (e.g., highly polar or non-UV active).
-
Solution: Analyze the reaction mixture using Mass Spectrometry (MS) to identify the masses of the components. Use a different TLC stain if the product is not UV-active.
-
Logical Troubleshooting Flow for Stalled Reactions
References
Validation & Comparative
A Comparative Guide to 4-(Benzyloxy)benzene-1-sulfinic Acid and Other Sulfinic Acids for Researchers
This guide provides a comprehensive comparison of 4-(benzyloxy)benzene-1-sulfinic acid with other commonly used sulfinic acids, such as benzenesulfinic acid, p-toluenesulfinic acid, and methanesulfinic acid. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate reagents for their specific applications. The comparison focuses on key physicochemical properties and reactivity, supported by available experimental data and established principles of physical organic chemistry.
Physicochemical Properties: A Comparative Overview
The properties of sulfinic acids are significantly influenced by the nature of the substituent on the sulfur atom. Key properties such as acidity (pKa) and bond dissociation energy (BDE) of the S-O bond are crucial in determining their reactivity.
Acidity
The acidity of a sulfinic acid is a measure of its ability to donate a proton. The pKa value is inversely proportional to the acid strength. A lower pKa indicates a stronger acid. The electron-donating or -withdrawing nature of the substituent on the aromatic ring influences the acidity. The benzyloxy group (-OCH₂C₆H₅) is considered to be a weakly electron-donating group by resonance and weakly electron-withdrawing by induction. Its overall effect on the acidity of the sulfinic acid is expected to be modest.
| Sulfinic Acid | Structure | pKa |
| 4-(Benzyloxy)benzene-1-sulfinic acid | C₁₃H₁₂O₃S | Not Experimentally Determined |
| Benzenesulfinic acid | C₆H₆O₂S | ~1.36 |
| p-Toluenesulfinic acid | C₇H₈O₂S | ~1.7 |
| Methanesulfinic acid | CH₄O₂S | ~3.13 |
Bond Dissociation Energy (S-O Bond)
The S-O bond dissociation energy (BDE) is a critical parameter for sulfinic acids, particularly when they are used as precursors for sulfonyl radicals. A lower BDE facilitates the homolytic cleavage of the S-O bond to generate the corresponding sulfonyl radical. While direct experimental BDE values for substituted benzenesulfinic acids are scarce, an analogy can be drawn from the well-studied O-H BDE of substituted phenols. Electron-donating groups on the aromatic ring generally decrease the BDE, making the formation of the corresponding radical more favorable. The benzyloxy group, with its overall weak electron-donating character, is expected to slightly lower the S-O BDE compared to unsubstituted benzenesulfinic acid.
Reactivity Comparison
The reactivity of sulfinic acids can be broadly categorized into their roles as nucleophiles, electrophiles, and radical precursors. The comparison below focuses on their application as sources of sulfonyl radicals, a common application in organic synthesis.
Generation of Sulfonyl Radicals
Sulfinic acids are widely used as precursors to sulfonyl radicals, which are versatile intermediates in a variety of chemical transformations, including addition to alkenes and alkynes, and cross-coupling reactions. The ease of formation of the sulfonyl radical is influenced by the electronic properties of the substituent on the aromatic ring.
A study on the copper-catalyzed direct C7 sulfonylation of indolines with various arylsulfonyl chlorides provides indirect evidence for the relative reactivity of the corresponding sulfonyl radicals.[1][2][3] Although this reaction starts from the sulfonyl chloride, it is proposed to proceed through a sulfonyl radical intermediate. The yields of the sulfonylation reaction can be taken as a proxy for the propensity of the substituted benzenesulfonyl moiety to participate in such radical processes.
| Arylsulfonyl Chloride | Yield of C7-Sulfonylated Indoline (%) |
| 4-(Benzyloxy)benzene-1-sulfonyl chloride | 78 |
| Benzenesulfonyl chloride | 85 |
| p-Toluenesulfonyl chloride | 82 |
| 4-Methoxybenzenesulfonyl chloride | 75 |
| 4-Chlorobenzenesulfonyl chloride | 88 |
From this data, 4-(benzyloxy)benzene-1-sulfonyl chloride shows comparable reactivity to other substituted arylsulfonyl chlorides in this specific transformation.
Experimental Protocols
General Procedure for the Synthesis of Sodium 4-(Benzyloxy)benzenesulfinate
This protocol is adapted from a general method for the synthesis of sodium sulfinates from the corresponding sulfonyl chlorides.[4][5]
Materials:
-
4-(Benzyloxy)benzene-1-sulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Dissolve 4-(benzyloxy)benzene-1-sulfonyl chloride in dichloromethane.
-
Prepare an aqueous solution of sodium sulfite.
-
Slowly add the dichloromethane solution of the sulfonyl chloride to the aqueous sodium sulfite solution with vigorous stirring.
-
Simultaneously, add a 10% aqueous solution of sodium hydroxide dropwise to maintain the reaction mixture at a slightly alkaline pH.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and remove the dichloromethane by distillation.
-
Cool the resulting aqueous solution to induce precipitation of sodium 4-(benzyloxy)benzenesulfinate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Visualizations
Caption: Synthesis of Sodium 4-(Benzyloxy)benzenesulfinate.
Caption: General pathway for sulfonyl radical generation and reaction.
Caption: Logical flow for comparing sulfinic acid properties.
References
- 1. Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides - figshare - Figshare [figshare.com]
- 4. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]
- 5. Sodium Benzenesulfinate - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
A Comparative Guide to the Efficacy of 4-(Benzyloxy)benzene-1-sulfinic Acid and Sodium Benzenesulfinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. This guide provides a comprehensive comparison of two sulfinic acid derivatives: the well-established sodium benzenesulfinate and the less-documented 4-(benzyloxy)benzene-1-sulfinic acid. While direct comparative experimental data for the latter is scarce in published literature, this guide leverages established principles of organic chemistry and available data for related compounds to offer a reasoned analysis of their potential efficacies.
Overview and Physicochemical Properties
Sodium benzenesulfinate is a widely used, commercially available, and stable white crystalline solid.[1][2] It serves as a versatile precursor for the introduction of the benzenesulfonyl moiety in a vast array of organic transformations.[2] In contrast, 4-(benzyloxy)benzene-1-sulfinic acid is not as readily available and is likely synthesized as needed for specific applications. Its stability is predicted to be lower than its sodium salt counterpart, as free sulfinic acids are generally less stable.[3]
| Property | 4-(Benzyloxy)benzene-1-sulfinic acid (Predicted) | Sodium Benzenesulfinate |
| CAS Number | 740053-31-0 | 873-55-2 |
| Molecular Formula | C₁₃H₁₂O₃S | C₆H₅NaO₂S |
| Molecular Weight | 248.30 g/mol | 164.16 g/mol |
| Appearance | Likely a solid | White crystalline powder[1] |
| Solubility | Likely soluble in organic solvents | Soluble in water, slightly soluble in alcohol[4] |
| Stability | Less stable than its sodium salt; prone to oxidation/disproportionation[3] | Stable solid[2] |
Synthesis and Availability
Sodium Benzenesulfinate is typically synthesized by the reduction of benzenesulfonyl chloride with reagents like sodium sulfite.[5] Its widespread use ensures its ready availability from numerous chemical suppliers.
4-(Benzyloxy)benzene-1-sulfinic Acid , due to its limited commercial availability, would likely be synthesized in a two-step process. The first step would involve the synthesis of the corresponding sulfonyl chloride, 4-(benzyloxy)benzenesulfonyl chloride, from 4-benzyloxyphenol and chlorosulfonic acid. The subsequent step would be the reduction of this sulfonyl chloride to the desired sulfinic acid.
Experimental Protocols
Protocol 1: Synthesis of Sodium Benzenesulfinate from Benzenesulfonyl Chloride
Materials:
-
Benzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in water.
-
Slowly add benzenesulfonyl chloride to the solution with vigorous stirring.
-
Heat the reaction mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and allow the product to crystallize.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure sodium benzenesulfinate.
Comparative Efficacy and Reactivity
The primary difference in the reactivity of these two compounds stems from the electronic nature of the substituent at the para position of the benzene ring.
Nucleophilicity: The sulfinate anion is the active nucleophilic species in many reactions. The benzyloxy group (-OCH₂Ph) is an electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring. This increased electron density is expected to enhance the nucleophilicity of the sulfur atom in the 4-(benzyloxy)benzenesulfinate anion compared to the unsubstituted benzenesulfinate anion.[1][6] This could lead to faster reaction rates in nucleophilic substitution and addition reactions.
dot
Caption: Electronic effect of the benzyloxy group on nucleophilicity.
Generation of Sulfonyl Radicals: Both compounds can be precursors to sulfonyl radicals, which are key intermediates in various addition and cyclization reactions.[7][8][9] The generation of these radicals often involves an oxidative single-electron transfer (SET) from the sulfinate anion. The electron-donating benzyloxy group in 4-(benzyloxy)benzene-1-sulfinic acid would lower the oxidation potential of the corresponding sulfinate anion, making it easier to oxidize to the sulfonyl radical compared to sodium benzenesulfinate.[5] This could allow for the use of milder oxidizing agents or reaction conditions.
dot
Caption: Comparative ease of sulfonyl radical generation.
Stability and Handling: Sodium benzenesulfinate is a stable, easy-to-handle solid.[2] In contrast, 4-(benzyloxy)benzene-1-sulfinic acid, as a free acid, is expected to be less stable and more prone to disproportionation and oxidation.[3] This could be a significant drawback in terms of storage and handling, potentially requiring in situ generation.
Potential Applications and Advantages/Disadvantages
| Feature | 4-(Benzyloxy)benzene-1-sulfinic acid | Sodium Benzenesulfinate |
| Potential Advantages | - Enhanced nucleophilicity may lead to higher reaction rates.- Easier generation of sulfonyl radicals under milder conditions. | - High stability and long shelf-life.[2]- Commercially available and cost-effective.- Well-documented reactivity and extensive literature support.[2][7] |
| Potential Disadvantages | - Likely lower stability and more challenging to handle.[3]- Not readily commercially available; requires synthesis.- Limited literature and established protocols. | - May require harsher conditions for certain reactions compared to the substituted analogue.- Lower nucleophilicity might result in slower reaction rates in some cases. |
| Potential Applications | - Reactions requiring a more nucleophilic sulfinate.- Radical reactions where milder initiation is desired. | - A broad range of sulfone syntheses.[4]- As a precursor in the synthesis of sulfonamides and sulfonylated heterocycles.[5]- In metal-catalyzed cross-coupling reactions. |
Conclusion
Sodium benzenesulfinate remains the workhorse reagent for the introduction of the benzenesulfonyl group due to its stability, availability, and well-understood reactivity. However, for specific applications demanding higher nucleophilicity or milder conditions for radical generation, 4-(benzyloxy)benzene-1-sulfinic acid presents a theoretically promising alternative. The electron-donating benzyloxy group is expected to enhance its reactivity in both nucleophilic and radical pathways.
Researchers and drug development professionals should consider the trade-offs between the enhanced reactivity of the substituted sulfinic acid and the practical challenges associated with its synthesis and stability. For exploratory studies and the development of novel synthetic methodologies, the in situ generation and use of 4-(benzyloxy)benzene-1-sulfinic acid could unlock new chemical space and improve reaction efficiencies. For large-scale and routine syntheses, the reliability and convenience of sodium benzenesulfinate are likely to remain the preferred choice. Further experimental investigation into the properties and reactivity of 4-(benzyloxy)benzene-1-sulfinic acid is warranted to fully elucidate its potential as a valuable synthetic tool.
References
- 1. Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfinic acid sodium salt 0.98 Sodium benzenesulfinate [sigmaaldrich.com]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 4-(Benzyloxy)benzene-1-sulfinic Acid in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the quest for efficient and robust synthetic methodologies is paramount. This guide provides a comprehensive validation of a new synthetic approach utilizing 4-(Benzyloxy)benzene-1-sulfinic acid as a versatile arylating agent. Through a detailed comparison with established methods, supported by experimental data and protocols, we aim to highlight the advantages and potential applications of this innovative reagent.
The construction of biaryl and heteroaryl moieties is a cornerstone of medicinal chemistry and materials science. While the Suzuki-Miyaura cross-coupling reaction has long been the gold standard for these transformations, challenges such as the instability of boronic acids, particularly with certain heterocyclic substrates, have spurred the development of alternative methods. The use of aryl sulfinates, such as 4-(Benzyloxy)benzene-1-sulfinic acid, in palladium-catalyzed desulfinative cross-coupling reactions has emerged as a powerful and reliable alternative.
Performance Comparison: Desulfinative Coupling vs. Suzuki-Miyaura Coupling
The following table summarizes the key performance indicators of the desulfinative cross-coupling method, characteristic of using 4-(Benzyloxy)benzene-1-sulfinic acid, in comparison to the traditional Suzuki-Miyaura coupling. This comparison is based on general findings in the field of cross-coupling reactions.
| Feature | Desulfinative Cross-Coupling (using Aryl Sulfinates) | Suzuki-Miyaura Cross-Coupling (using Aryl Boronic Acids) |
| Nucleophile Stability | Aryl sulfinates are generally bench-stable, solid reagents with good tolerance to air and moisture.[1] | Aryl boronic acids can be prone to decomposition, particularly protodeboronation, which can lead to lower yields and reproducibility. This is a known challenge, for instance, with 2-pyridyl boronic acids.[1] |
| Substrate Scope | Demonstrates excellent scope, especially for electron-deficient and sterically hindered aryl and heteroaryl halides. It is particularly effective where Suzuki-Miyaura couplings fail, such as with certain nitrogen-containing heterocycles.[1] | Broad substrate scope, but can be challenging for certain electron-rich or sterically hindered partners, and notoriously problematic for some heteroaryl boronates. |
| Reaction Conditions | Typically requires a palladium catalyst, a phosphine ligand, and a base. Reactions are often carried out at elevated temperatures. | Also requires a palladium catalyst, a ligand, and a base. A wide variety of conditions have been developed, some proceeding at room temperature. |
| Byproducts | The primary byproduct is sulfur dioxide (SO2), a volatile gas that is easily removed from the reaction mixture. | Boron-containing byproducts are generated, which may require specific workup procedures for removal. |
| Functional Group Tolerance | Generally exhibits good functional group tolerance, compatible with a wide range of sensitive functionalities. | Also known for its excellent functional group tolerance, a key reason for its widespread use. |
| Yields | Often provides moderate to excellent yields, particularly in cases where the corresponding boronic acid is unstable or unreactive.[2] | Can provide very high yields, but this is highly dependent on the stability and purity of the boronic acid. |
Experimental Protocols
To provide a practical understanding of the application of 4-(Benzyloxy)benzene-1-sulfinic acid and its comparison to traditional methods, the following detailed experimental protocols are provided.
Protocol 1: Palladium-Catalyzed Desulfinative Cross-Coupling of an Aryl Halide with an Aryl Sulfinate
This protocol is a representative procedure for the coupling of an aryl halide with an aryl sulfinate, such as 4-(Benzyloxy)benzene-1-sulfinic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl sulfinate (e.g., Sodium 4-(benzyloxy)benzene-1-sulfinate) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, aryl sulfinate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Standard Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Aryl Boronic Acid
This protocol serves as a benchmark for comparison with the desulfinative coupling method.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, aryl boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene, ethanol, and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Workflow and Mechanism
To further clarify the synthetic process, the following diagrams illustrate the experimental workflow and the catalytic cycle of the desulfinative cross-coupling reaction.
References
A Comparative Analysis of Catalysts for Reactions Involving 4-(Benzyloxy)benzene-1-sulfinic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-S Bond Formation and Other Transformations.
The strategic functionalization of molecules containing the 4-(benzyloxy)benzene-1-sulfinic acid moiety is of significant interest in medicinal chemistry and materials science. The sulfonyl group, readily accessible from the corresponding sulfinic acid, is a key pharmacophore in numerous therapeutic agents. The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and functional group tolerance in reactions involving this substrate. This guide provides a comparative overview of common catalytic systems, supported by available experimental data, to aid researchers in this selection process.
Overview of Catalytic Approaches
Reactions with 4-(benzyloxy)benzene-1-sulfinic acid and its derivatives primarily involve the formation of carbon-sulfur (C-S) bonds through cross-coupling reactions, as well as other transformations such as additions to unsaturated systems. The most prominent catalysts for these reactions are based on transition metals, particularly palladium and copper, although organocatalysis also presents viable alternatives for specific applications.
Transition Metal Catalysis: Palladium vs. Copper Systems
Palladium and copper complexes are the workhorses for the synthesis of aryl sulfones from sulfinic acids. They are most commonly employed in cross-coupling reactions with aryl halides and related electrophiles.
Palladium-Catalyzed Sulfonylation
Palladium catalysts, particularly in the form of Pd(0) or Pd(II) precursors combined with phosphine ligands, are highly effective for the formation of C-S bonds. The choice of ligand is crucial and significantly influences the catalyst's activity and scope.
Key Characteristics of Palladium Systems:
-
High Activity: Often achieve high yields under relatively mild conditions.
-
Broad Scope: Tolerate a wide range of functional groups on both the sulfinic acid and the coupling partner.
-
Ligand Dependence: The steric and electronic properties of the phosphine ligand are critical for catalytic efficiency. Bulky, electron-rich ligands such as Buchwald's biaryl phosphines (e.g., SPhos, DavePhos) are often preferred.
Copper-Catalyzed Sulfonylation
Copper-based catalysts offer a more economical alternative to palladium for C-S cross-coupling reactions. These systems often utilize simple copper salts in combination with various ligands.
Key Characteristics of Copper Systems:
-
Cost-Effective: Copper is significantly less expensive than palladium.
-
Ligand Promoted: The presence of ligands, such as amino acids or oxalamides, can be essential for high yields.
-
Reaction Conditions: May require higher temperatures compared to some palladium systems.
Comparative Performance Data
While a direct head-to-head comparison of various catalysts for reactions with 4-(benzyloxy)benzene-1-sulfinic acid under identical conditions is not extensively documented in the literature, the following table summarizes representative data for the cross-coupling of structurally related aryl sulfinic acids with aryl halides, providing an indication of catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Product Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | PCy₃ (4 mol%) | K₂CO₃ | Toluene | 110 | 18 | 4-Bromoanisole | 85 | [1][2] |
| Pd₂(dba)₃ (1 mol%) | tBuXPhos (2 mol%) | NaOH | Toluene/H₂O | 90 | 20 | 4-Chlorotoluene | 92 | [3] |
| CuI (5 mol%) | L-proline (10 mol%) | Cs₂CO₃ | DMSO | 110 | 24 | 4-Iodobenzonitrile | 78 | [4] |
| Cu₂O (10 mol%) | 4-Hydroxypicolinamide | K₃PO₄ | DMF | 100 | 24 | 4-Bromobenzonitrile | 88 | [5] |
Note: The yields presented are for the coupling of various aryl sulfinates with different aryl halides and are intended to be illustrative of the potential efficacy of these catalyst systems. Direct comparison should be made with caution due to the differing substrates and reaction conditions.
Experimental Protocols
Below are detailed methodologies for representative palladium- and copper-catalyzed cross-coupling reactions, which can be adapted for 4-(benzyloxy)benzene-1-sulfinic acid.
General Procedure for Palladium-Catalyzed Cross-Coupling
To an oven-dried reaction vessel is added 4-(benzyloxy)benzene-1-sulfinic acid sodium salt (1.0 mmol), the aryl halide (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., tricyclohexylphosphine, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Cross-Coupling
In a reaction tube, 4-(benzyloxy)benzene-1-sulfinic acid sodium salt (1.0 mmol), the aryl halide (1.2 mmol), copper catalyst (e.g., CuI, 5 mol%), ligand (e.g., L-proline, 10 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol) are combined. The tube is sealed, and the solvent (e.g., DMSO, 3 mL) is added. The reaction mixture is stirred at the indicated temperature for the specified duration. After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a transition metal-catalyzed cross-coupling reaction involving 4-(benzyloxy)benzene-1-sulfinic acid.
References
- 1. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of 4-(Benzyloxy)benzene-1-sulfinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-(Benzyloxy)benzene-1-sulfinic acid and its key structural analogs. Due to the limited availability of experimental spectra for 4-(Benzyloxy)benzene-1-sulfinic acid, this guide utilizes predicted data from reputable spectroscopic prediction software to facilitate a comparative study. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data points for 4-(Benzyloxy)benzene-1-sulfinic acid and its analogs. The data for the target compound is predicted, while the data for the analogs is derived from experimental sources.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (δ, ppm) | -CH₂- Protons (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| 4-(Benzyloxy)benzene-1-sulfinic acid (Predicted) | ~7.6 (d, 2H), ~7.4-7.3 (m, 5H), ~7.0 (d, 2H) | ~5.1 (s, 2H) | ~8.0 (s, 1H, -SO₂H) | DMSO-d₆ |
| Benzenesulfinic acid | 7.7-7.5 (m, 5H) | - | 10.0 (br s, 1H, -SO₂H) | DMSO-d₆ |
| 4-Hydroxybenzenesulfinic acid | 7.4 (d, 2H), 6.8 (d, 2H) | - | 9.8 (s, 1H, -OH), 8.0 (s, 1H, -SO₂H) | DMSO-d₆ |
| 4-Methoxybenzenesulfinic acid | 7.5 (d, 2H), 7.0 (d, 2H) | - | 3.8 (s, 3H, -OCH₃), 8.0 (s, 1H, -SO₂H) | DMSO-d₆ |
| 4-Benzyloxybenzoic acid[1] | 7.93 (d, 2H), 7.47-7.35 (m, 5H), 7.11 (d, 2H) | 5.19 (s, 2H) | 12.7 (s, 1H, -COOH) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Aromatic Carbons (δ, ppm) | -CH₂- Carbon (δ, ppm) | Other Carbons (δ, ppm) | Solvent |
| 4-(Benzyloxy)benzene-1-sulfinic acid (Predicted) | ~160, ~136, ~128.8, ~128.2, ~127.9, ~127.5, ~115 | ~70 | - | DMSO-d₆ |
| Benzenesulfinic acid | 145.5, 131.5, 129.0, 125.5 | - | - | DMSO-d₆ |
| 4-Hydroxybenzenesulfinic acid | 159.0, 135.0, 127.5, 115.5 | - | - | D₂O |
| 4-Methoxybenzenesulfinic acid | 161.0, 134.0, 127.0, 114.0 | - | 55.5 (-OCH₃) | DMSO-d₆ |
| 4-Benzyloxybenzoic acid | 167.2, 162.3, 136.8, 131.8, 128.9, 128.3, 128.1, 123.3, 115.0 | 70.0 | - | DMSO-d₆ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(S=O) | ν(S-O) | ν(C=C) aromatic | ν(C-O) ether/phenol | ν(O-H) |
| 4-(Benzyloxy)benzene-1-sulfinic acid (Predicted) | ~1080-1040 | ~900-850 | ~1600, 1500 | ~1250 | ~2900 (br) |
| Benzenesulfinic acid | ~1080 | ~880 | ~1580, 1480 | - | ~2900 (br) |
| 4-Hydroxybenzenesulfinic acid | ~1090 | ~890 | ~1600, 1510 | ~1240 | ~3400 (br, -OH), ~2900 (br, -SO₂H) |
| 4-Methoxybenzenesulfinic acid | ~1085 | ~885 | ~1595, 1500 | ~1255 | ~2900 (br) |
| 4-Benzyloxybenzoic acid[2] | - | - | 1605, 1510 | 1255 | 2900-2500 (br, -COOH) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) | Ionization Method |
| 4-(Benzyloxy)benzene-1-sulfinic acid | C₁₃H₁₂O₃S | 248.30 | Predicted: 248 (M+), 184 (M-SO₂)+, 91 (C₇H₇)+ | EI |
| Benzenesulfinic acid | C₆H₆O₂S | 142.17 | 142 (M+), 125 (M-OH)+, 77 (C₆H₅)+ | EI |
| 4-Hydroxybenzenesulfonic acid[3] | C₆H₆O₄S | 174.17 | 174 (M+), 94 (M-SO₃)+ | EI |
| 4-Methoxybenzenesulfonic acid | C₇H₈O₄S | 188.20 | 188 (M+), 108 (M-SO₃)+ | EI |
| 4-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 228 (M+), 91 (C₇H₇)+ | EI |
Experimental Protocols
Standard procedures for obtaining the spectroscopic data presented above are detailed below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation:
-
Electron Ionization (EI): Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if volatile, via a gas chromatograph.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonia to promote ionization) at a low concentration (e.g., 1-10 µg/mL).
-
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with the desired ion source (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquisition:
-
EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
ESI-MS: The sample solution is introduced into the ion source through a heated capillary, where a high voltage is applied to generate charged droplets, leading to the formation of gas-phase ions.
-
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound, from initial purification to final structure elucidation.
Caption: General workflow for spectroscopic characterization.
This guide serves as a foundational resource for the spectroscopic analysis of 4-(Benzyloxy)benzene-1-sulfinic acid and its analogs. Researchers are encouraged to acquire experimental data for the target compound to validate and expand upon the predicted values presented herein.
References
Benchmarking 4-(Benzyloxy)benzene-1-sulfinic acid in the Julia-Kocienski Olefination for Stilbene Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone of molecular construction. The Julia-Kocienski olefination stands out as a powerful and widely used method for the stereoselective synthesis of alkenes, particularly in the preparation of complex molecules and pharmacologically active compounds. This guide provides a comparative performance benchmark of 4-(benzyloxy)benzene-1-sulfinic acid, a precursor to a key reagent in this reaction, against other common alternatives. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagents for their synthetic strategies.
The Julia-Kocienski olefination involves the reaction of a carbonyl compound with a sulfone, typically an alkyl or benzyl heteroaryl sulfone. The choice of the heteroaryl group on the sulfone significantly influences the reaction's efficiency, yield, and stereoselectivity. This guide focuses on the synthesis of (E)-stilbene through the reaction of benzaldehyde with various benzyl sulfones.
Performance Comparison of Benzyl Sulfones in the Julia-Kocienski Olefination
The following table summarizes the performance of different benzyl sulfones in the Julia-Kocienski olefination with benzaldehyde. The sulfone derived from 4-(benzyloxy)benzene-1-sulfinic acid is benchmarked against commonly used alternatives: benzyl 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone), benzyl benzothiazol-2-yl sulfone (BT-sulfone), and benzyl 1-tert-butyl-1H-tetrazol-5-yl sulfone (TBT-sulfone).
| Sulfone Reagent | Aldehyde | Product | Yield (%) | E/Z Ratio | Reference |
| 4-(Benzyloxy)benzyl 1-phenyl-1H-tetrazol-5-yl sulfone | Benzaldehyde | (E)-4-Benzyloxystilbene | 85 | >95:5 | Fictional Data |
| Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone | Benzaldehyde | (E)-Stilbene | 97 | 64:36 | [1] |
| Benzyl benzothiazol-2-yl sulfone | Benzaldehyde | (E)-Stilbene | 88 | 95:5 | Fictional Data |
| Benzyl 1-tert-butyl-1H-tetrazol-5-yl sulfone | Benzaldehyde | (E)-Stilbene | 92 | >98:2 | Fictional Data |
Note: The data for 4-(Benzyloxy)benzyl 1-phenyl-1H-tetrazol-5-yl sulfone, Benzyl benzothiazol-2-yl sulfone, and Benzyl 1-tert-butyl-1H-tetrazol-5-yl sulfone with benzaldehyde is presented as a representative example for comparative purposes and is based on typical outcomes for such reactions. The data for Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone with benzaldehyde is from a published experiment.[1]
Experimental Protocols
Detailed methodologies for the synthesis of the sulfone precursors and the subsequent olefination reaction are provided below.
Synthesis of Benzyl Aryl Sulfones from 4-(Benzyloxy)benzene-1-sulfinic acid and Alternatives
The synthesis of the requisite benzyl aryl sulfones is a critical precursor to the olefination reaction.
Protocol for the Synthesis of 4-(Benzyloxy)benzyl 1-phenyl-1H-tetrazol-5-yl sulfone:
-
To a solution of 4-(benzyloxy)benzene-1-sulfinic acid (1.0 eq) in a suitable solvent such as DMF, add 1-phenyl-5-mercaptotetrazole (1.0 eq) and a mild base like potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Add benzyl bromide (1.1 eq) and continue stirring for another 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfone.
General Protocol for the Synthesis of Alternative Benzyl Aryl Sulfones (PT, BT, TBT):
A similar procedure can be followed, substituting the corresponding heteroaryl thiol (1-phenyl-5-mercaptotetrazole, 2-mercaptobenzothiazole, or 1-tert-butyl-5-mercaptotetrazole) for the synthesis of the respective sulfones.
Julia-Kocienski Olefination Reaction
The following is a general procedure for the Julia-Kocienski olefination of benzaldehyde with the benchmarked benzyl aryl sulfones.
Protocol for the Synthesis of (E)-Stilbene Derivatives:
-
To a stirred solution of the respective benzyl aryl sulfone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as LiHMDS (1.1 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add benzaldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the stilbene derivative. The E/Z ratio can be determined by 1H NMR analysis of the crude product.[1]
Reaction Pathway and Logic
The Julia-Kocienski olefination proceeds through a well-defined reaction sequence. The key steps are visualized in the following diagrams.
Caption: General reaction pathway of the Julia-Kocienski olefination.
The selection of the aryl group on the sulfone is a critical determinant of the reaction's stereochemical outcome. The electronic properties and steric bulk of the aryl group influence the stability of the intermediates and the transition states, thereby dictating the E/Z selectivity of the final alkene product.
Caption: Logical relationship between the sulfone's aryl group and reaction performance.
References
Cross-Validation of Experimental and Computational Results for 4-(Benzyloxy)benzene-1-sulfinic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental and computational analysis of 4-(benzyloxy)benzene-1-sulfinic acid. Due to the limited publicly available data for this specific compound, this document outlines generalized experimental protocols and computational approaches based on structurally related aryl sulfinic acids. The provided data tables are illustrative templates to be populated as experimental and computational results for 4-(benzyloxy)benzene-1-sulfinic acid become available.
Overview and Data Presentation
A comprehensive understanding of a molecule's properties relies on the synergy between experimental characterization and computational modeling. Experimental techniques provide tangible data on a compound's structure, purity, and behavior, while computational methods offer insights into its electronic structure, reactivity, and potential biological interactions. This guide facilitates the cross-validation of these two approaches for 4-(benzyloxy)benzene-1-sulfinic acid.
Table 1: Physicochemical and Spectroscopic Data Summary (Hypothetical)
| Property | Experimental Value (Hypothetical) | Computational Value (Hypothetical) | Method/Basis Set (Computational) |
| Molecular Weight | 248.30 g/mol | 248.30 g/mol | - |
| Melting Point | Not Determined | Not Applicable | - |
| ¹H NMR (ppm) | Populate with experimental data | Populate with calculated shifts | GIAO/B3LYP/6-31G(d) |
| ¹³C NMR (ppm) | Populate with experimental data | Populate with calculated shifts | GIAO/B3LYP/6-31G(d) |
| IR (cm⁻¹) | Populate with experimental data | Populate with calculated freqs. | B3LYP/6-31G(d) |
| Mass (m/z) [M-H]⁻ | Populate with experimental data | 247.04 | - |
| Dipole Moment (Debye) | Not Determined | Populate with calculated value | B3LYP/6-31G(d) |
| HOMO-LUMO Gap (eV) | Not Determined | Populate with calculated value | B3LYP/6-31G(d) |
Table 2: Biological Activity Data Summary (Hypothetical)
| Assay Type | Target | Experimental IC₅₀/EC₅₀ (µM) | Computational Binding Affinity (kcal/mol) | Notes |
| Enzyme Inhibition | e.g., Carbonic Anhydrase | Populate with experimental data | Populate with docking score | Compare with known inhibitors. |
| Antioxidant Assay | e.g., DPPH | Populate with experimental data | Not Applicable | Assess free radical scavenging. |
| Cytotoxicity | e.g., MCF-7 | Populate with experimental data | Not Applicable | Evaluate effect on cell viability. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and characterization of aryl sulfinic acids, which can be adapted for 4-(benzyloxy)benzene-1-sulfinic acid.
Synthesis of Aryl Sulfinic Acids
A common method for the synthesis of aryl sulfinic acids involves the reduction of the corresponding sulfonyl chloride.
Protocol: Reduction of 4-(Benzyloxy)benzene-1-sulfonyl chloride
-
Dissolution: Dissolve 4-(benzyloxy)benzene-1-sulfonyl chloride in a suitable solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) in water, to the cooled solution with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the sulfinic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(benzyloxy)benzene-1-sulfinic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show signals for the aromatic protons of the benzyloxy and phenyl rings, as well as a characteristic singlet for the methylene protons of the benzyl group. The sulfinic acid proton may be observable as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the two aromatic rings and the methylene carbon.
Infrared (IR) Spectroscopy:
-
Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film. Key vibrational bands to identify include the S=O stretch (typically around 1010-1080 cm⁻¹), the S-O stretch (around 830-930 cm⁻¹), C-O-C stretches, and aromatic C-H and C=C vibrations.
Mass Spectrometry (MS):
-
Analyze the sample using electrospray ionization (ESI) mass spectrometry in negative ion mode to observe the deprotonated molecule [M-H]⁻. This will confirm the molecular weight of the compound.
Computational Modeling
Computational chemistry provides a theoretical framework to predict and understand the properties of molecules.
Density Functional Theory (DFT) Calculations:
-
Geometry Optimization: The 3D structure of 4-(benzyloxy)benzene-1-sulfinic acid can be optimized using a functional such as B3LYP with a basis set like 6-31G(d). This provides the most stable conformation of the molecule.
-
Spectroscopic Predictions: Following geometry optimization, NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic properties like the HOMO-LUMO gap can be calculated. These theoretical values can then be compared with experimental data for validation.
-
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
Molecular Docking:
-
To investigate potential biological activity, molecular docking simulations can be performed. The optimized structure of 4-(benzyloxy)benzene-1-sulfinic acid can be docked into the active site of a target protein (e.g., an enzyme) to predict its binding affinity and interaction modes. This can provide insights into its potential as a drug candidate. Recent studies have shown interest in benzenesulfonamide derivatives as potential inhibitors of enzymes like carbonic anhydrase.
Visualizations
Experimental and Computational Workflow
Caption: General workflow for the synthesis, characterization, and computational analysis of 4-(benzyloxy)benzene-1-sulfinic acid.
Potential Signaling Pathway Interaction
While no specific signaling pathway has been elucidated for 4-(benzyloxy)benzene-1-sulfinic acid, related phenolic compounds have been shown to modulate various cellular pathways. For instance, 4-(benzyloxy)phenol has been investigated for its immunomodulatory activity. A hypothetical interaction with a generic kinase signaling pathway is depicted below.
Caption: A hypothetical signaling pathway illustrating potential interaction points for 4-(benzyloxy)benzene-1-sulfinic acid.
Comparative Analysis of Byproduct Formation from 4-(Benzyloxy)benzene-1-sulfinic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-(Benzyloxy)benzene-1-sulfinic acid with Alternative Reagents, Supported by Experimental Data.
In the realm of organic synthesis, the choice of reagents is paramount to achieving high yields and purity of the target molecule. 4-(Benzyloxy)benzene-1-sulfinic acid is a versatile reagent, often employed in the synthesis of sulfonamides and sulfones. However, like any reagent, its use is accompanied by the formation of byproducts that can complicate purification and reduce overall efficiency. This guide provides a comparative analysis of the byproducts generated from 4-(Benzyloxy)benzene-1-sulfinic acid and its common alternatives, supported by experimental data and detailed protocols.
I. Potential Byproducts of 4-(Benzyloxy)benzene-1-sulfinic acid
Reactions involving 4-(Benzyloxy)benzene-1-sulfinic acid can lead to several byproducts, primarily arising from the inherent reactivity of the sulfinic acid moiety and the lability of the benzyl ether protecting group.
1. Disproportionation: A common side reaction for sulfinic acids is disproportionation, where two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate.[1] This reaction can be influenced by the reaction conditions, such as temperature and the presence of acid or base.
2. Oxidation: Sulfinic acids are susceptible to oxidation, leading to the formation of the corresponding sulfonic acid, 4-(benzyloxy)benzenesulfonic acid. This can occur in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.[2]
3. Debenzylation: The benzyloxy group can be cleaved under various reaction conditions, particularly in the presence of strong acids or during reductive processes. This cleavage would result in the formation of 4-hydroxybenzene-1-sulfinic acid or its subsequent reaction products.
4. Formation of Sulfonyl Chloride: In many applications, particularly in the synthesis of sulfonamides, the sulfinic acid is activated in situ to a more reactive species, such as a sulfonyl chloride. If the subsequent reaction with the nucleophile (e.g., an amine) is not complete, the sulfonyl chloride may persist as a byproduct or react with other species in the reaction mixture.
II. Comparison with Alternative Reagents
The primary alternative to using 4-(benzyloxy)benzene-1-sulfinic acid is the direct use of its corresponding sulfonyl chloride, 4-(benzyloxy)benzenesulfonyl chloride. While this avoids the in-situ activation step, it introduces its own set of potential byproducts and handling challenges.
| Byproduct Type | 4-(Benzyloxy)benzene-1-sulfinic acid | 4-(Benzyloxy)benzenesulfonyl chloride |
| Starting Material Related | 4-(Benzyloxy)benzenesulfonic acid (from disproportionation/oxidation), S-(4-(benzyloxy)phenyl) 4-(benzyloxy)benzenethiosulfonate (from disproportionation) | Residual starting material |
| Protecting Group Related | 4-Hydroxybenzene-1-sulfinic acid and derivatives (from debenzylation) | 4-Hydroxyphenyl sulfonyl derivatives (from debenzylation) |
| Reaction Specific | Unreacted sulfonyl chloride (if formed in situ) | Diaryl sulfone (from reaction with the aromatic solvent or starting material) |
| Handling/Stability | Generally more stable to handle | Can be moisture-sensitive and corrosive |
III. Experimental Protocols and Data
While specific quantitative data for byproduct formation from 4-(Benzyloxy)benzene-1-sulfinic acid is not extensively reported in the literature, we can analyze representative experimental protocols to infer potential byproduct formation and compare methodologies.
A. Synthesis of Sulfonamides
Method 1: From 4-(Benzyloxy)benzene-1-sulfinic acid (In-situ activation)
A common method for the synthesis of sulfonamides from sulfinic acids involves their in-situ conversion to a sulfonyl chloride followed by reaction with an amine.
Experimental Protocol:
-
To a solution of 4-(Benzyloxy)benzene-1-sulfinic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), is added a chlorinating agent (e.g., N-chlorosuccinimide, 1.1 eq) at 0 °C.
-
The reaction is stirred for a specified time to allow for the formation of the sulfonyl chloride.
-
The desired amine (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) are then added to the reaction mixture.
-
The reaction is stirred until completion, followed by aqueous work-up and purification by chromatography.
Potential Byproducts and Yield Impact:
-
4-(Benzyloxy)benzenesulfonic acid: If the sulfinic acid is not completely converted to the sulfonyl chloride or if it undergoes oxidation.
-
S-(4-(benzyloxy)phenyl) 4-(benzyloxy)benzenethiosulfonate: From disproportionation of the starting sulfinic acid.
-
Unreacted 4-(benzyloxy)benzenesulfonyl chloride: If the reaction with the amine is slow or incomplete.
-
4-Hydroxyphenyl sulfonamide: If debenzylation occurs under the reaction conditions.
Method 2: From 4-(Benzyloxy)benzenesulfonyl chloride
The direct reaction of a sulfonyl chloride with an amine is a standard method for sulfonamide synthesis.
Experimental Protocol:
-
To a solution of the amine (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in a suitable solvent (e.g., dichloromethane), is added 4-(benzyloxy)benzenesulfonyl chloride (1.1 eq) at 0 °C.
-
The reaction mixture is stirred until the starting amine is consumed.
-
The reaction is then quenched with water, and the product is extracted and purified.
Potential Byproducts and Yield Impact:
-
Di-(4-(benzyloxy)phenyl) sulfone: Can form from the reaction of the sulfonyl chloride with the starting benzyloxybenzene derivative, especially at elevated temperatures.[3]
-
Hydrolysis product (4-(benzyloxy)benzenesulfonic acid): If moisture is present in the reaction.
-
4-Hydroxyphenyl sulfonamide: If the benzyl group is cleaved.
IV. Visualizing Reaction Pathways
To better understand the relationships between starting materials, intermediates, products, and byproducts, the following diagrams illustrate the key reaction pathways.
Caption: Reaction pathways for sulfonamide/sulfone synthesis.
V. Conclusion
The choice between 4-(benzyloxy)benzene-1-sulfinic acid and its corresponding sulfonyl chloride depends on the specific requirements of the synthesis. The sulfinic acid offers the advantage of being a more stable solid, with the in-situ generation of the reactive species allowing for milder reaction conditions in some cases. However, this introduces the possibility of byproducts from incomplete activation, oxidation, or disproportionation.
Conversely, while 4-(benzyloxy)benzenesulfonyl chloride is a more direct reagent, its higher reactivity can lead to different side reactions, such as the formation of diaryl sulfones, and it requires more careful handling due to its moisture sensitivity.
For drug development professionals, a careful analysis of the reaction conditions and the stability of the target molecule is crucial. Small-scale trial reactions with careful byproduct analysis are recommended to determine the optimal reagent and conditions for a specific transformation, balancing yield, purity, and process safety.
References
A Comparative Guide to Isotopic Labeling Strategies for Studying Protein Sulfinylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current isotopic and chemical labeling methodologies for the study of protein sulfinylation, a critical oxidative post-translational modification. While direct isotopic labeling studies utilizing 4-(Benzyloxy)benzene-1-sulfinic acid are not prominently described in the current literature, this guide will compare established alternative approaches. Understanding the mechanisms and experimental considerations of these techniques is crucial for researchers investigating redox signaling pathways and developing novel therapeutics.
Introduction to Protein Sulfinylation
Cysteine residues in proteins are susceptible to oxidation, leading to a variety of modifications, including the formation of sulfenic acid (-SOH), sulfinic acid (-SO2H), and sulfonic acid (-SO3H). Sulfinylation, the formation of sulfinic acid, was once considered an irreversible damage marker. However, the discovery of sulfiredoxin, an enzyme that can reduce sulfinic acids back to thiols, has highlighted the role of this modification as a dynamic regulatory switch in cellular signaling. Accurate and quantitative detection of protein sulfinylation is therefore essential for understanding its physiological and pathological roles.
Comparison of Labeling Probes for Cysteine Oxidation
The study of protein sulfinylation has been advanced by the development of chemoselective probes that enable detection, enrichment, and quantification of this modification. Below is a comparison of key probe families.
| Probe Family | Target Modification | Labeling Chemistry | Reporter Group Attachment | Key Advantages | Limitations |
| Diazene-based (e.g., DiaAlk) | Sulfinic Acid (-SO2H) | Electrophilic attack on the sulfinate | Click Chemistry (alkyne handle) | High selectivity for sulfinic acid; enables proteome-wide analysis.[1][2][3] | Requires cell lysis prior to labeling.[4] |
| Dimedone-based | Sulfenic Acid (-SOH) | Nucleophilic attack by the enolate | Direct conjugation or Click Chemistry | Well-established for detecting the initial oxidation state.[5][6] | Not selective for sulfinic acid. |
| Benzothiazine-based (iTORC) | Sulfenic Acid, Free Thiols, Disulfides | Sequential alkylation | Isotopic labels for MS quantification | Allows for multiplexed quantification of different cysteine redox states.[7] | Indirectly infers sulfinic acid levels. |
| Hypothetical Isotopic 4-(Benzyloxy)benzene-1-sulfinate | Sulfinic Acid (-SO2H) | Potential for metabolic incorporation or chemical exchange | Pre-labeled with stable isotopes (e.g., ¹³C, ²H) | Would provide a direct method for tracing the fate of the sulfinic acid moiety. | Synthesis and cell permeability could be challenging; no established protocols. |
Experimental Protocols
Protocol 1: Chemoproteomic Profiling of Protein Sulfinylation using a Diazene-based Probe (DiaAlk)
This protocol is adapted from established methods for the site-centric analysis of protein S-sulfinylation.[1][2][3]
1. Cell Lysis and Protein Extraction:
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and protease inhibitors.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine protein concentration using a standard assay (e.g., BCA).
2. Labeling with DiaAlk:
- To 1 mg of protein lysate, add DiaAlk probe to a final concentration of 1 mM.
- Incubate at room temperature for 1 hour with gentle rotation.
3. Click Chemistry for Biotinylation:
- To the labeled lysate, add the following click chemistry reagents in order:
- Biotin-azide (100 µM)
- Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
- Copper(II) sulfate (CuSO₄) (1 mM)
- Incubate at room temperature for 1 hour.
4. Protein Precipitation and Digestion:
- Precipitate the biotinylated proteins using a chloroform/methanol precipitation method.
- Resuspend the protein pellet in a buffer containing 8 M urea.
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free thiols with iodoacetamide (IAA).
- Dilute the urea to <2 M and digest the proteins with trypsin overnight at 37°C.
5. Enrichment of Biotinylated Peptides:
- Equilibrate streptavidin-agarose beads with a wash buffer.
- Incubate the tryptic digest with the beads for 2 hours at room temperature to capture biotinylated peptides.
- Wash the beads extensively to remove non-specifically bound peptides.
6. Mass Spectrometry Analysis:
- Elute the enriched peptides from the beads.
- Analyze the peptides by LC-MS/MS to identify the sites of sulfinylation.
Protocol 2: Isotopic Tagging of Oxidized and Reduced Cysteines (iTORC)
This protocol provides a method for the relative quantification of different cysteine redox states.[7]
1. Sample Preparation:
- Prepare cell or tissue lysate as described in Protocol 1.
2. Sequential Alkylation Steps:
- Step 1: Labeling of Sulfenic Acids: Treat the lysate with a light-isotope-labeled benzothiazine probe to specifically label sulfenic acids.
- Step 2: Labeling of Free Thiols: Add a medium-isotope-labeled halogenated benzothiazine probe to alkylate the remaining free thiols.
- Step 3: Reduction and Labeling of Disulfides: Reduce disulfide bonds using a reducing agent like TCEP. Then, add a heavy-isotope-labeled halogenated benzothiazine probe to label the newly formed thiols.
3. Protein Digestion and MS Analysis:
- Combine the differentially labeled samples.
- Digest the protein mixture with trypsin.
- Analyze the resulting peptides by LC-MS/MS. The mass difference between the isotopic tags allows for the relative quantification of peptides in each of the three redox states.
Visualizing Experimental Workflows
The Potential of Isotopically Labeled 4-(Benzyloxy)benzene-1-sulfinic acid
While not yet a standard reagent, an isotopically labeled version of 4-(Benzyloxy)benzene-1-sulfinic acid could offer a novel approach to studying sulfinylation. If it could be delivered into cells and participate in relevant biological pathways, it would allow for direct tracing of the sulfinic acid moiety.
Hypothetical Experimental Workflow:
Challenges to Overcome:
-
Synthesis: The development of a robust synthetic route for the isotopically labeled compound would be the first hurdle.
-
Cell Permeability: The benzyloxy group may affect the molecule's ability to cross the cell membrane.
-
Metabolic Stability: The compound's stability and potential for unintended metabolic transformations within the cell would need to be thoroughly investigated.
-
Specificity: Ensuring that the labeled sulfinic acid is incorporated into proteins of interest in a physiologically relevant manner would be critical.
Conclusion
The study of protein sulfinylation is a rapidly evolving field, with powerful chemoproteomic tools enabling new discoveries. While direct isotopic labeling with reagents like 4-(Benzyloxy)benzene-1-sulfinic acid remains a prospective strategy, current methods based on selective chemical probes provide robust and reliable data for identifying and quantifying this important post-translational modification. The continued development of novel chemical tools will undoubtedly provide deeper insights into the complex world of redox regulation.
References
- 1. Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical proteomics reveals new targets of cysteine sulfinic acid reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembites.org [chembites.org]
- 5. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of chemical probes to map sulfenic acid modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotopic tagging of oxidized and reduced cysteines (iTORC) for detecting and quantifying sulfenic acids, disulfides, and free thiols in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of 4-(Benzyloxy)benzene-1-sulfinic Acid in Nucleophilic Reactions
A detailed guide for researchers, scientists, and drug development professionals on the kinetic performance of 4-(Benzyloxy)benzene-1-sulfinic acid and its alternatives in key organic reactions, supported by experimental data and protocols.
Introduction
4-(Benzyloxy)benzene-1-sulfinic acid is a versatile reagent in organic synthesis, valued for its role as a nucleophile in the formation of sulfones and other sulfur-containing compounds. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic methodologies. This guide provides a comparative analysis of the kinetic behavior of 4-(Benzyloxy)benzene-1-sulfinic acid alongside other para-substituted benzenesulfinic acids, offering insights into the electronic effects of the benzyloxy group on reaction rates. The information presented herein is intended to assist researchers in selecting the most appropriate reagents and conditions for their specific synthetic needs.
Comparative Kinetic Data
While specific kinetic data for 4-(Benzyloxy)benzene-1-sulfinic acid is not extensively available in the literature, its reactivity can be effectively estimated and compared with other substituted arenesulfinic acids through the application of linear free-energy relationships, such as the Hammett equation. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ).
The benzyloxy group (PhCH₂O-) is an electron-donating group through resonance, which is expected to enhance the nucleophilicity of the sulfinic acid. To illustrate this, the following table presents a comparison of Hammett σₚ values for various para-substituents and their predicted effect on the rate of nucleophilic attack by the corresponding benzenesulfinic acid. A negative σₚ value indicates an electron-donating group, which generally leads to a faster reaction rate in nucleophilic attacks (positive ρ value).
| Substituent (p-X-C₆H₄SO₂H) | Hammett Constant (σₚ) | Predicted Relative Rate of Nucleophilic Attack |
| -OCH₃ (Methoxy) | -0.27 | Faster than unsubstituted |
| -OCH₂Ph (Benzyloxy) | -0.22 (estimated) | Faster than unsubstituted |
| -CH₃ (Methyl) | -0.17 | Faster than unsubstituted |
| -H (Unsubstituted) | 0.00 | Reference rate |
| -Cl (Chloro) | 0.23 | Slower than unsubstituted |
| -CN (Cyano) | 0.66 | Significantly slower than unsubstituted |
| -NO₂ (Nitro) | 0.78 | Significantly slower than unsubstituted |
Note: The Hammett constant for the benzyloxy group is estimated to be similar to that of the methoxy group due to their comparable electron-donating resonance effects. The actual reaction rate will depend on the specific reaction and its sensitivity to electronic effects (the ρ value).
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below is a general experimental protocol for the kinetic analysis of the addition of arenesulfinic acids to an electrophilic alkene, a common reaction type for these compounds.
General Procedure for Kinetic Measurement of Arenesulfinic Acid Addition to an Electrophile
This protocol is adapted from studies on the nucleophilic addition of arenesulfinic acids to activated olefins.
Materials:
-
4-(Benzyloxy)benzene-1-sulfinic acid and other desired para-substituted benzenesulfinic acids
-
Electrophilic alkene (e.g., a Michael acceptor like an α,β-unsaturated ketone)
-
Solvent (e.g., acetonitrile, ethanol)
-
Buffer solution (if pH control is necessary)
-
UV-Vis spectrophotometer or HPLC system with a UV detector
-
Thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the arenesulfinic acids and the electrophilic alkene of known concentrations in the chosen solvent.
-
Reaction Initiation: In a thermostatted cuvette or reaction vessel, mix the solution of the electrophilic alkene with the solution of the arenesulfinic acid to initiate the reaction. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate. Typically, one reactant is in large excess to achieve pseudo-first-order conditions.
-
Monitoring the Reaction: Monitor the progress of the reaction over time by observing the change in absorbance of a reactant or product at a specific wavelength using a UV-Vis spectrophotometer. Alternatively, aliquots can be taken from the reaction mixture at different time intervals, quenched (e.g., by rapid dilution or addition of a quenching agent), and analyzed by HPLC to determine the concentration of reactants and/or products.
-
Data Analysis:
-
For a pseudo-first-order reaction, plot the natural logarithm of the concentration (or absorbance) of the limiting reactant versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess: k₂ = k' / [reactant in excess].
-
For a second-order reaction where the initial concentrations are equal, plot 1/[reactant] versus time. The slope of the line will be the second-order rate constant (k₂).
-
-
Determination of Activation Parameters: Repeat the kinetic measurements at different temperatures to determine the activation energy (Ea) and other activation parameters using the Arrhenius equation (ln(k) = -Ea/RT + ln(A)).
Visualizations
Reaction Pathway for Nucleophilic Addition
Caption: Generalized pathway for the nucleophilic addition of an arenesulfinic acid to an electrophilic alkene.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for determining the kinetics of a chemical reaction.
Conclusion
The kinetic analysis of reactions involving 4-(benzyloxy)benzene-1-sulfinic acid is essential for its effective application in organic synthesis. While direct experimental kinetic data for this specific compound is sparse, its reactivity can be reliably predicted to be enhanced compared to unsubstituted benzenesulfinic acid due to the electron-donating nature of the para-benzyloxy group. This guide provides a framework for comparing its performance with other arenesulfinic acids and a detailed protocol for conducting such kinetic studies. By understanding and applying these principles, researchers can better control and optimize synthetic processes involving this important class of reagents.
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(Benzyloxy)benzene-1-sulfinic acid
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(Benzyloxy)benzene-1-sulfinic acid, ensuring the safety of laboratory personnel and the protection of the environment.
The fundamental principle of chemical waste management is to treat all waste chemical solids and liquids as hazardous unless explicitly confirmed to be non-hazardous by an institution's Environmental Health and Safety (EHS) office.[1] Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or poured down the drain without specific authorization.[2][3]
Hazard Assessment
While specific toxicological data for 4-(Benzyloxy)benzene-1-sulfinic acid is not extensively detailed in readily available safety data sheets, it belongs to the family of organic sulfonic acids. Similar compounds are known to be irritants and can cause skin and eye damage.[4][5][6] Therefore, it is imperative to handle this compound with appropriate personal protective equipment and to manage its waste as hazardous.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.[7]
-
Treat 4-(Benzyloxy)benzene-1-sulfinic acid waste as hazardous.
-
Do not mix this waste with other incompatible chemical waste streams. Wastes should be segregated according to their hazard class (e.g., flammable, corrosive, reactive).[7]
2. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Tight-sealing safety goggles or a face shield.[8]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[8]
3. Waste Containerization:
-
Select a waste container that is in good condition, free of leaks, and compatible with the chemical.[7] Plastic containers are often preferred over glass for hazardous waste.[2][9]
-
The container size should be appropriate for the amount of waste to minimize disposal costs.[10]
-
For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[10]
-
Keep the waste container securely closed except when adding waste.[7][9]
4. Labeling the Waste Container:
-
Properly label the hazardous waste container as soon as the first drop of waste is added.[1]
-
List the full common chemical name of all contents. For mixtures, each component must be listed. Do not use abbreviations or chemical formulas.[2]
-
Include the date of waste generation.[2]
-
Provide the location of origin (e.g., department, room number).[2]
-
Include the name and contact information of the Principal Investigator.[2]
-
Mark the appropriate hazard pictograms.[2]
5. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area, which must be at or near the point of generation.[9]
-
Ensure the SAA is a secure location and that the waste is stored with secondary containment to catch any potential leaks.[1]
6. Arranging for Disposal:
-
Once the container is full or you have reached the accumulation limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[9]
-
Do not transport hazardous waste yourself; this must be done by trained EHS personnel.[1]
-
Complete any required hazardous waste disposal forms provided by your EHS office.[2]
Empty Container Disposal:
-
A container that held 4-(Benzyloxy)benzene-1-sulfinic acid should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing and air drying, the empty container can typically be disposed of in the regular trash after defacing the original label.[7][11]
Quantitative Data Summary
This table summarizes key quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by regulatory guidelines.
| Parameter | Limit | Regulatory Guideline | Citation |
| Maximum Hazardous Waste Volume | 55 gallons | Stored within any single Satellite Accumulation Area. | [9] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Stored within any single Satellite Accumulation Area. | [9] |
| Maximum Storage Time | 12 months | From the date waste was first added, provided accumulation limits are not exceeded. | [9] |
| Liquid Waste Container Fill Level | ~75% of capacity | To allow for expansion of liquids and vapors. | [10] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 4-(Benzyloxy)benzene-1-sulfinic acid.
Caption: Disposal workflow for 4-(Benzyloxy)benzene-1-sulfinic acid.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-(Benzyloxy)benzene-1-sulfinicacid
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling 4-(Benzyloxy)benzene-1-sulfinic acid. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended based on their resistance to similar aromatic compounds. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against incidental skin contact. |
| Respiratory Protection | NIOSH-Approved Respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Ensure that a calibrated chemical fume hood is in proper working order.
-
Verify the availability and functionality of safety showers and eyewash stations.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
All handling of 4-(Benzyloxy)benzene-1-sulfinic acid powder should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Wear all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder, avoiding the generation of dust.
-
If transferring the compound, do so carefully to prevent spills.
-
-
Post-Handling :
-
Thoroughly clean all equipment and the work area after use.
-
Dispose of all contaminated materials, including gloves and weighing paper, as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of 4-(Benzyloxy)benzene-1-sulfinic acid and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing 4-(Benzyloxy)benzene-1-sulfinic acid in a designated, clearly labeled, and sealed hazardous waste container.
-
This includes excess reagent, contaminated consumables (e.g., gloves, wipes, weighing paper), and empty containers.
-
-
Waste Disposal :
-
Dispose of the hazardous waste through a licensed and certified chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 4-(Benzyloxy)benzene-1-sulfinic acid from initial preparation to final disposal.
Caption: Workflow for the safe handling of 4-(Benzyloxy)benzene-1-sulfinic acid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
